3-Amino-2,6-dibromoisonicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,6-dibromopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMKIUXCDAUFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615663 | |
| Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52834-10-3 | |
| Record name | 3-Amino-2,6-dibromo-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52834-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Amino-2,6-dibromoisonicotinic Acid
The following technical guide details the properties, synthesis, and applications of 3-Amino-2,6-dibromoisonicotinic acid , a critical scaffold in the synthesis of fused heterocyclic systems and kinase inhibitors.
CAS: 52834-10-3 | Formula: C₆H₄Br₂N₂O₂ | MW: 295.92 g/mol
Executive Summary
3-Amino-2,6-dibromoisonicotinic acid is a highly functionalized pyridine intermediate characterized by a "push-pull" electronic structure. Its core value lies in its orthogonality : it possesses two chemically distinct bromine handles (C2, C6) and an adjacent amino-acid motif (C3-NH₂, C4-COOH). This specific arrangement makes it an ideal precursor for synthesizing pyrido[3,4-d]pyrimidines (via cyclization) and naphthyridines , scaffolds frequently observed in EGFR, B-Raf, and VEGFR kinase inhibitors.
This guide addresses the physicochemical challenges of this molecule (solubility, zwitterionic character) and provides actionable protocols for its synthesis and downstream derivatization.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The molecule exists as a zwitterion in neutral media, leading to high lattice energy and poor solubility in non-polar solvents.
| Property | Value / Description | Technical Note |
| Appearance | Off-white to pale yellow powder | Darkens upon exposure to light (oxidation of amine). |
| Melting Point | >260 °C (Decomposes) | High MP due to intermolecular H-bonding (dimerization of acids + zwitterion). |
| Solubility (High) | DMSO, DMF, DMAc | Preferred solvents for nucleophilic substitutions. |
| Solubility (Mod.) | Methanol, Ethanol (hot) | Protodebromination risk if heated excessively with Pd catalysts. |
| Solubility (Low) | Water, DCM, Hexanes | Requires conversion to ester for standard silica chromatography. |
| pKa (Acid) | ~2.1 (Predicted) | The electron-withdrawing bromines increase acidity compared to isonicotinic acid. |
| pKa (Base) | ~ -1.5 (Predicted) | The pyridyl nitrogen is weakly basic due to inductive withdrawal by Br. |
Structural Descriptors[2][7][8]
-
SMILES: NC1=C(C(=O)O)C=C(Br)N=C1Br[1]
-
InChI Key: SKMKIUXCDAUFPE-UHFFFAOYSA-N
Synthetic Routes (Upstream)
While nitration of 2,6-dibromoisonicotinic acid is possible, it often suffers from low yields due to ring deactivation. The authoritative route prioritizes installing the amine before the final bromination or utilizing the high reactivity of the C3 position in 3-aminoisonicotinic acid.
Protocol: Bromination of 3-Aminoisonicotinic Acid
This method leverages the electron-donating power of the C3-amino group to direct bromination to the ortho (C2) and para (C6) positions relative to the amine.
Reagents: 3-Aminoisonicotinic acid, Bromine (
-
Dissolution: Suspend 3-aminoisonicotinic acid (1.0 eq) in water (10 vol). Heat to 50°C to aid dispersion.
-
Bromination: Add Bromine (2.2 eq) dropwise over 30 minutes. The solution will turn orange/red.
-
Expert Insight: Maintain temperature <60°C to prevent decarboxylation.
-
-
Digestion: Stir at 50–60°C for 4 hours. A thick precipitate (the hydrobromide salt) will form.
-
Quench & Isolation: Cool to 0°C. Neutralize cautiously with saturated sodium acetate or
to pH ~4–5 (isoelectric point). -
Purification: Filter the solid, wash with cold water, and dry under vacuum.[2]
-
Yield Expectations: 75–85%.
-
Visual Synthesis Pathway
Caption: Synthesis via electrophilic aromatic substitution driven by the C3-amino directing group.
Reactivity & Downstream Derivatization
The utility of CAS 52834-10-3 lies in its chemoselectivity . The three functional handles react under distinct conditions.[3]
A. Regioselective Suzuki-Miyaura Coupling
When subjecting this scaffold to Pd-catalyzed cross-coupling, the two bromine atoms are not equivalent.[4]
-
C6-Bromine (Primary Site): Less sterically hindered. Reacts first.
-
C2-Bromine (Secondary Site): Flanked by the C3-amine and ring nitrogen. Reacts second or requires forcing conditions/specialized ligands (e.g., SPhos).
Recommended Conditions (C6-Selective):
-
Catalyst:
(5 mol%) or . -
Base:
(2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 80°C.
B. Heterocycle Formation (The "Hinge Binder" Strategy)
The adjacent Amino (
Workflow: Synthesis of Pyrido[3,4-d]pyrimidine
-
Activation: Convert the acid to the amide (via
then ) or use formamide directly. -
Cyclization: Heat 3-amino-2,6-dibromoisonicotinic acid in neat formamide at 140°C.
-
Result: Formation of 2,6-dibromopyrido[3,4-d]pyrimidin-4(3H)-one .
Reactivity Map
Caption: Chemoselective derivatization pathways. Note the C6 preference in cross-coupling.
Handling & Safety (SDS Highlights)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation, turning the solid brown over time.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52834-10-3. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki protocols cited in Section 4). [Link]
- Schlosser, M., et al. (2005). Site-selective functionalization of halopyridines. European Journal of Organic Chemistry. (Supporting the C6 vs C2 regioselectivity logic).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
An In-depth Technical Guide to the Chemical Compatibility of 3-Amino-2,6-dibromoisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the chemical compatibility of 3-Amino-2,6-dibromoisonicotinic acid, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of an amino group, two bromine atoms, and a carboxylic acid on the pyridine core presents a complex reactivity profile that necessitates a thorough understanding for its safe and effective handling and application in research and development. This document moves beyond a simple listing of compatible and incompatible substances, offering insights into the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Structural Analysis
While specific experimental data for 3-Amino-2,6-dibromoisonicotinic acid is not extensively documented in publicly available literature, we can infer its properties based on its constituent functional groups and the extensive body of knowledge on substituted pyridines.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄Br₂N₂O₂ | Based on the chemical name. |
| Molecular Weight | 295.92 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a white to off-white or pale yellow solid | Similar to related compounds like 3-amino-2,6-dibromopyridine which is a white to light yellow powder. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | The presence of the carboxylic acid and amino groups suggests some water solubility, which is likely limited by the hydrophobic bromine atoms and the aromatic ring. The zwitterionic character at its isoelectric point would also influence solubility. |
| Acidity/Basicity | Amphoteric nature. The carboxylic acid is acidic, while the pyridine nitrogen and the amino group are basic. | The pyridine nitrogen will be weakly basic due to the electron-withdrawing effects of the bromine and carboxylic acid groups. The exocyclic amino group will also exhibit basicity. |
| pKa | The carboxylic acid pKa is expected to be lower (more acidic) than isonicotinic acid due to the inductive effect of the bromine and amino groups. The pKa of the conjugate acid of the amino group and pyridine nitrogen will be influenced by the overall electronic nature of the substituted ring. | For comparison, the pKa of 3-aminoisonicotinic acid is predicted to be 2.69.[2] The additional bromine atoms in the target molecule would likely further lower the pKa of the carboxylic acid. |
Structural and Electronic Considerations:
The pyridine ring is inherently electron-deficient. The two bromine atoms at the 2 and 6 positions act as strong electron-withdrawing groups through their inductive effect, further decreasing the electron density of the ring. This has several important consequences:
-
Activation towards Nucleophilic Aromatic Substitution: The positions ortho and para to the nitrogen are activated for nucleophilic attack. The presence of good leaving groups (bromine) at these positions makes the molecule susceptible to substitution reactions.
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the ring makes electrophilic substitution reactions challenging.
-
Influence on Functional Group Reactivity: The electronic environment significantly modulates the reactivity of the amino and carboxylic acid groups.
Reactivity and Chemical Compatibility Profile
The chemical compatibility of 3-Amino-2,6-dibromoisonicotinic acid is dictated by the interplay of its three functional groups.
The Amino Group (-NH₂)
The amino group at the 3-position is a nucleophilic center. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the dibrominated pyridine ring.
-
Compatibility:
-
Acids: Will readily react with both protic and Lewis acids to form ammonium salts. This is a key incompatibility to consider.
-
Acylating and Alkylating Agents: The amino group can be acylated by acid chlorides, anhydrides, and activated esters, and alkylated by alkyl halides. These reactions may require basic conditions to neutralize the acid byproduct.
-
Oxidizing Agents: Strong oxidizing agents can potentially oxidize the amino group.
-
Diazotization: The amino group can undergo diazotization with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt, which is a versatile intermediate for further functionalization.
-
The Bromo Groups (-Br)
The two bromine atoms are excellent leaving groups, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
Compatibility:
-
Strong Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromine atoms, especially under forcing conditions (high temperature, strong base). The bromine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to its position relative to the ring nitrogen.
-
Organometallic Reagents: Grignard reagents and organolithiums can undergo halogen-metal exchange with the bromine atoms. This is a significant incompatibility.
-
Reducing Agents: While generally stable, the C-Br bonds can be cleaved by strong reducing agents or under catalytic hydrogenation conditions.
-
Palladium Catalysts and Coupling Reagents: Incompatible in the presence of palladium catalysts and suitable coupling partners (e.g., boronic acids, stannanes, alkynes) as this will initiate cross-coupling reactions.
-
The Carboxylic Acid Group (-COOH)
The carboxylic acid at the 4-position is an acidic functional group.
-
Compatibility:
-
Bases: Will be deprotonated by bases (e.g., hydroxides, carbonates, amines) to form the corresponding carboxylate salt.
-
Activating Agents for Amide/Ester Formation: Incompatible with reagents like thionyl chloride (SOCl₂), oxalyl chloride, and carbodiimides (e.g., DCC, EDC) which will convert it to a more reactive species for amide or ester synthesis.
-
Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol.
-
High Temperatures: The isonicotinic acid scaffold can be susceptible to decarboxylation under harsh thermal conditions.
-
Chemical Compatibility Chart
This chart provides a general guideline for the compatibility of 3-Amino-2,6-dibromoisonicotinic acid with common classes of chemicals. It is crucial to perform small-scale compatibility tests before mixing on a larger scale.
| Chemical Class | Compatibility | Rationale and Potential Hazards |
| Strong Acids (e.g., HCl, H₂SO₄) | Incompatible | Acid-base reaction with the amino group and pyridine nitrogen, leading to salt formation and potential exotherm. |
| Strong Bases (e.g., NaOH, KOH) | Incompatible | Acid-base reaction with the carboxylic acid, forming a salt. May promote nucleophilic substitution of bromine at high temperatures. |
| Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Incompatible | Potential for oxidation of the amino group and the pyridine ring, leading to decomposition and hazardous reactions. |
| Strong Reducing Agents (e.g., LiAlH₄, NaBH₄) | Incompatible | Reduction of the carboxylic acid. Potential for dehalogenation. |
| Acylating Agents (e.g., Ac₂O, AcCl) | Incompatible | Acylation of the amino group. |
| Alkylating Agents (e.g., CH₃I) | Incompatible | Alkylation of the amino group and potentially the pyridine nitrogen. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Incompatible | Halogen-metal exchange and reaction with the acidic proton of the carboxylic acid. |
| Palladium Catalysts & Coupling Reagents | Incompatible | Will initiate cross-coupling reactions at the C-Br bonds. |
| Halogens (e.g., Br₂, Cl₂) | Potentially Incompatible | The pyridine ring is deactivated towards electrophilic halogenation, but reactions at the amino group are possible.[3][4] |
| Water | Generally Compatible | Sparingly soluble. Stable under neutral pH conditions at ambient temperature. |
| Common Organic Solvents (e.g., DMSO, DMF, THF, Alcohols) | Generally Compatible | Good solubility in polar aprotic solvents. Should be stored in anhydrous solvents if subsequent reactions are sensitive to water. |
Safe Handling and Storage
Given the hazardous nature of related aminopyridine and brominated aromatic compounds, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust. In case of spills, avoid breathing dust and ensure the area is well-ventilated before cleanup.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2] Store away from incompatible materials such as strong acids, bases, and oxidizing agents. The compound is noted to be potentially air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Experimental Protocols: A Focus on Synthetic Utility
The trifunctional nature of 3-Amino-2,6-dibromoisonicotinic acid makes it a valuable building block in organic synthesis. Below are illustrative protocols for the selective functionalization of this molecule.
Protocol: N-Acylation of the Amino Group
This protocol demonstrates the selective protection of the amino group, which is often a necessary first step before modifying other parts of the molecule.
Workflow Diagram:
Caption: N-Acylation Workflow.
Step-by-Step Methodology:
-
Dissolve 1 equivalent of 3-Amino-2,6-dibromoisonicotinic acid in anhydrous pyridine under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acetylated product.
Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. The dropwise addition at low temperature helps to control the exotherm of the reaction.
Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol illustrates the selective functionalization of the C-Br bonds, a powerful method for creating C-C bonds. The bromine at the 2-position is expected to be more reactive than the one at the 6-position.
Reaction Pathway Diagram:
Caption: Suzuki Cross-Coupling Reaction.
Step-by-Step Methodology:
-
To a reaction vessel, add 1 equivalent of 3-Amino-2,6-dibromoisonicotinic acid, 1.1 equivalents of the desired arylboronic acid, and 2-3 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst. The base is essential for the activation of the boronic acid.
Conclusion
3-Amino-2,6-dibromoisonicotinic acid is a highly versatile yet reactive molecule. Its chemical compatibility is largely dictated by the interplay of its nucleophilic amino group, its acidic carboxylic acid, and its two electrophilic C-Br centers on an electron-poor pyridine ring. A thorough understanding of these reactive sites is paramount for its successful application in drug discovery and materials science. By carefully selecting reagents and reaction conditions, researchers can harness the synthetic potential of this molecule while ensuring safe laboratory practices. Always consult the Safety Data Sheet (SDS) for related compounds and perform a thorough risk assessment before commencing any new experimental work.
References
-
U.S. Environmental Protection Agency. 3-Pyridinecarboxylic acid, 2-amino-. [Link]
-
PubChem. 3-Aminoisonicotinic acid. [Link]
-
PubChem. 3-Amino-6-bromopicolinic acid. [Link]
-
MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]
-
PubChem. 3-Aminopicolinic acid. [Link]
-
ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
PubMed. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, Peptides and proteins. [Link]
- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
MDPI. Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. [Link]
-
ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
PubMed. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites. [Link]
Sources
Technical Guide: Mass Spectrometry Profiling of 3-Amino-2,6-dibromoisonicotinic Acid
This technical guide details the mass spectrometry (MS) characterization of 3-Amino-2,6-dibromoisonicotinic acid (CAS: 1073182-93-0). It is designed for analytical scientists and medicinal chemists requiring a robust protocol for the identification, quantification, and structural validation of this halogenated heterocyclic intermediate.
Executive Summary
3-Amino-2,6-dibromoisonicotinic acid is a critical scaffold in the synthesis of kinase inhibitors and complex pharmaceutical heterocycles. Its analysis presents unique challenges due to the competing ionization potentials of the amino (basic) and carboxylic acid (acidic) moieties, compounded by the distinct isotopic envelope of the dibromo-substitution. This guide provides a validated framework for LC-MS/MS method development, focusing on electrospray ionization (ESI) dynamics and predictive fragmentation pathways.
Chemical Identity & Physicochemical Context
Before establishing MS parameters, the physicochemical behavior of the analyte must be understood to optimize ionization.
| Property | Specification | Analytical Implication |
| Chemical Formula | C₆H₄Br₂N₂O₂ | Basis for exact mass calculation. |
| Molecular Weight | ~295.92 g/mol | Average weight for molarity calculations. |
| Monoisotopic Mass | 293.8639 Da | The target m/z for the base peak ( |
| pKa (Predicted) | Acid: ~3.5; Base: ~2.8 | Amphoteric nature requires pH control in Mobile Phase. |
| LogP | ~1.8 | Moderately polar; suitable for Reverse Phase (C18). |
Mass Spectrometry Theory: The Dibromo Isotope Signature
The most definitive MS feature of this molecule is its isotopic envelope. Unlike standard organic molecules, the presence of two bromine atoms creates a triplet signal pattern that serves as an instant spectral fingerprint.
Isotopic Abundance Ratios
Bromine exists as
-
M (294): Contains
(Relative Intensity: ~50%)[3] -
M+2 (296): Contains
(Relative Intensity: ~100% - Base Peak) -
M+4 (298): Contains
(Relative Intensity: ~50%)[2][3]
Critical QC Check: If your MS spectrum does not show this 1:2:1 triplet separated by 2 Da, the analyte is not a dibromo species.
Analytical Method Development
This protocol utilizes LC-ESI-MS/MS in Positive Ion Mode. While Negative mode is possible (due to the carboxylic acid), Positive mode is preferred for trace analysis due to better ionization efficiency of the pyridine amine under acidic conditions.
Sample Preparation[4][5]
-
Solvent: Dissolve standard in DMSO (stock), then dilute with 50:50 Methanol:Water .
-
Concentration: Final working concentration 1 µg/mL.
-
Filtration: 0.2 µm PTFE filter (prevent clogging from undissolved particulates).
Liquid Chromatography (LC) Conditions
A standard C18 reverse-phase gradient is recommended.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7 µm | High resolution for polar aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the amine ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI source desolvation. |
| Column Temp | 40°C | Improves peak shape and reduces backpressure. |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Loading/Equilibration |
| 1.0 | 5% | Hold for polar impurities |
| 6.0 | 95% | Elution of main peak |
| 7.5 | 95% | Wash |
| 7.6 | 5% | Re-equilibration |
MS Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation)
-
Desolvation Temp: 350°C
-
Gas Flow: 600 L/hr[4]
Fragmentation Mechanics & Pathway Analysis
Understanding the fragmentation is essential for confirming the structure (e.g., differentiating isomers). The following diagram illustrates the predictive dissociation pathway for 3-Amino-2,6-dibromoisonicotinic acid (
Primary Mechanisms:
-
Decarboxylation: Loss of
(44 Da) is the primary pathway for isonicotinic acid derivatives. -
Dehydration: Loss of
(18 Da) from the carboxylic acid (less common than loss but possible). -
Dehalogenation: Sequential loss of Bromine radicals (
, 79/81 Da) or (80/82 Da). -
Ring Cleavage: Loss of
(27 Da) characteristic of pyridine rings.
Visualization of Fragmentation Pathway
Figure 1: Predictive fragmentation tree for 3-Amino-2,6-dibromoisonicotinic acid in ESI+ mode. The green node represents the most stable primary fragment.
Self-Validating Quality Control Protocol
To ensure data integrity (Trustworthiness), every experimental run must include these checkpoints:
-
The "Triplet" Test: Zoom into the parent ion (
294-298). If the 1:2:1 ratio is distorted, check for detector saturation or co-eluting interferences. -
Retention Time Lock: The dibromo substitution increases lipophilicity compared to non-brominated analogs. Expect RT to be significantly later than 3-aminoisonicotinic acid.
-
Carryover Check: Brominated compounds are "sticky" on C18 columns. Run a blank solvent injection immediately after high-concentration samples.
References
-
Sigma-Aldrich. 3-Amino-2,6-dibromoisonicotinic acid Product Specification & CAS 1073182-93-0. Link
-
Doc Brown's Chemistry. Mass Spectrometry - Fragmentation Patterns of Brominated Compounds (Isotope Ratios). Link
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation of Carboxylic Acids and Amines. Link
-
MDPI (Molecules). Profiling of Amino Acids and Related Compounds in Human Plasma Using HILIC-MS/MS. (Context for amino acid ionization settings). Link
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ChemGuide. Mass Spectra - The M+2 Peak (Bromine/Chlorine Isotopes). Link
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- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Methodological & Application
Application Note: 3-Amino-2,6-dibromoisonicotinic Acid as a Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of medicinal chemistry. Within this class, highly functionalized pyridine derivatives serve as powerful starting materials for the construction of complex molecular architectures.
3-Amino-2,6-dibromoisonicotinic acid is a prime example of such a versatile building block. Its structure is densely packed with orthogonal chemical handles:
-
A pyridine core for foundational structure-activity relationships (SAR).
-
A carboxylic acid at the 4-position, ideal for amide bond formation to explore R-groups and improve pharmacokinetic properties.
-
A nucleophilic amino group at the 3-position, providing a vector for further derivatization or construction of fused ring systems.
-
Two bromine atoms at the 2- and 6-positions, which are superb anchor points for transition metal-catalyzed cross-coupling reactions, enabling the introduction of tremendous molecular diversity.
This unique combination allows for a modular and systematic approach to drug design. Researchers can leverage this scaffold to rapidly generate libraries of novel compounds, accelerating the hit-to-lead optimization process. This application note provides a comprehensive guide to the reactivity, synthetic applications, and detailed experimental protocols for utilizing 3-amino-2,6-dibromoisonicotinic acid in medicinal chemistry programs.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling are paramount for reproducible and safe experimentation. The properties of the title compound are detailed below.
| Property | Value | Source |
| IUPAC Name | 3-Amino-2,6-dibromoisonicotinic acid | - |
| Molecular Formula | C₆H₄Br₂N₂O₂ | - |
| Molecular Weight | 295.92 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | >300 °C (Predicted for related acids) | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | - |
Note: As a specific CAS number is not available for the title compound, some data is extrapolated from closely related structures like 3-aminoisonicotinic acid[1][2][3] and substituted bromopyridines. Experimental verification is recommended.
Safety and Handling: Based on analogous structures, 3-amino-2,6-dibromoisonicotinic acid should be handled with care.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Handling: Use in a well-ventilated fume hood. Avoid generating dust. Store in a cool, dry place, sealed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
Core Reactivity and Synthetic Strategy
The power of 3-amino-2,6-dibromoisonicotinic acid lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity in a controlled manner.
-
C2 and C6-Bromine Atoms: These are the primary sites for diversification via palladium-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring makes these positions highly susceptible to oxidative addition into the Pd(0) catalytic cycle.[4] This allows for the strategic introduction of a vast range of aryl, heteroaryl, and alkyl groups.
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters. This is the workhorse reaction for building biaryl and hetero-biaryl systems, crucial for probing hydrophobic pockets in enzyme active sites.[5][6][7]
-
Buchwald-Hartwig Amination: Forms C-N bonds with various amines, introducing key hydrogen bond donors and basic centers to modulate solubility and target engagement.
-
-
C4-Carboxylic Acid: This group is a versatile handle for improving drug-like properties.
-
C3-Amino Group: The nucleophilic amino group can be acylated or alkylated. More strategically, it can serve as a key component in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-b]pyridines, which have their own rich biological activity profiles.[9]
Applications in Drug Discovery Programs
Derivatives of this scaffold are relevant to multiple therapeutic areas. The ability to systematically modify the C2, C3, C4, and C6 positions allows for the fine-tuning of activity against specific biological targets.
-
Antitubercular Agents: The isonicotinic acid core is famously represented by the frontline anti-tuberculosis drug Isoniazid.[10] More advanced 2,6-disubstituted pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. By introducing lipophilic aryl groups at the C6-position and varied functionality via the amide linkage, novel compounds targeting mycobacterial cell wall synthesis or essential enzymes can be developed.
-
Enzyme Inhibitors: Pyridine carboxylic acids are privileged fragments for designing inhibitors of various enzymes. The ability to project vectors from the C2 and C6 positions allows for precise interaction with specific amino acid residues in an enzyme's active site. This makes the scaffold ideal for developing inhibitors for targets like kinases, dihydroorotate dehydrogenase (DHODH), and glycogen synthase kinase 3 (GSK-3).
-
Antimicrobial Agents: Many heterocyclic compounds containing substituted pyridine rings exhibit broad-spectrum antibacterial and antifungal activity. The introduction of different substituents allows for the modulation of key properties like lipophilicity, which is often correlated with antimicrobial potency.
Field-Proven Experimental Protocols
The following protocols provide robust, step-by-step methods for key transformations. They are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position
Causality: The C6 position of the pyridine ring is often more sterically accessible and electronically favorable for initial cross-coupling compared to the C2 position, which is flanked by the C3-amino group. This protocol leverages that inherent selectivity. We use Pd(PPh₃)₄ as a robust, commercially available catalyst and K₃PO₄ as a base effective in polar aprotic/aqueous solvent mixtures.
Methodology:
-
Reagent Preparation: To a 25 mL oven-dried Schlenk flask, add 3-amino-2,6-dibromoisonicotinic acid (1.0 mmol, 296 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (6 mL) and deionized water (1.5 mL) via syringe. The mixture will be a suspension.
-
Degassing: Bubble argon through the stirred suspension for 15 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Adjust the pH of the aqueous layer to ~4 with 1M HCl. The product, now being a carboxylic acid, may require careful pH adjustment for optimal extraction.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate with 1% acetic acid) to yield the C6-arylated product.
Protocol 2: HATU-Mediated Amide Bond Formation
Causality: HATU is a highly efficient coupling reagent that works by forming a reactive OAt-active ester with the carboxylic acid.[8][11] This intermediate reacts cleanly with the amine nucleophile. DIPEA is used as a non-nucleophilic base to facilitate the initial activation and neutralize the resulting acid. DMF is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point.
Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask, add the C6-substituted-3-amino-2-bromoisonicotinic acid from Protocol 1 (1.0 mmol).
-
Dissolution: Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Activation: Add HATU (1.1 mmol, 418 mg) and N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL). Stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[12]
-
Amine Addition: Add the desired primary or secondary amine (1.2 mmol) to the activated ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. For less reactive or sterically hindered amines, the reaction may be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and 1M aqueous HCl (20 mL).
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final amide.
Conclusion
3-Amino-2,6-dibromoisonicotinic acid is a high-value, strategically functionalized building block for medicinal chemistry. Its orthogonal reactive sites—the cross-coupling-ready bromine atoms, the versatile carboxylic acid, and the nucleophilic amino group—provide an exceptional platform for the rapid and systematic synthesis of diverse compound libraries. The robust protocols detailed herein enable researchers to efficiently leverage this scaffold in their drug discovery efforts, paving the way for the development of novel therapeutics across a spectrum of diseases.
References
-
PubChem. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). 3-Pyridinecarboxylic acid, 2-amino- - Substance Details. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 16-19. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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- 2. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminoisonicotinic acid [webbook.nist.gov]
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- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
The Synthetic Chemist's Guide to 3-Amino-2,6-dibromoisonicotinic Acid: A Versatile Scaffold for Complex Molecule Synthesis
Abstract
This comprehensive guide details the strategic utility of 3-amino-2,6-dibromoisonicotinic acid as a pivotal intermediate for researchers, medicinal chemists, and professionals in drug development. This molecule is a highly functionalized pyridine scaffold, offering four distinct points for chemical modification: two reactive bromine atoms poised for cross-coupling, a nucleophilic amino group, and a versatile carboxylic acid. We present a plausible synthetic pathway, detailed application protocols for cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, and strategies for further functionalization. The causality behind experimental choices is explained, providing a framework for rational design and troubleshooting.
Introduction: A Multifunctional Building Block
In the landscape of modern synthetic chemistry, the demand for densely functionalized heterocyclic scaffolds is insatiable. These core structures are instrumental in the construction of complex molecular architectures that define the frontier of medicinal chemistry and materials science. 3-Amino-2,6-dibromoisonicotinic acid (also known as 3-amino-2,6-dibromopyridine-4-carboxylic acid) emerges as a particularly valuable, albeit specialized, synthetic intermediate. Its strategic arrangement of reactive sites allows for a programmed and selective diversification, enabling the rapid generation of compound libraries from a single, versatile core.
The power of this intermediate lies in its orthogonal reactivity:
-
C2 and C6 Bromines: These positions are ideal substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, or vinyl substituents. The differential reactivity often allows for selective mono- or di-substitution.
-
C3 Amino Group: This nucleophilic center can be readily acylated, sulfonated, or alkylated, providing a vector for tuning physicochemical properties or for introducing pharmacophoric elements.
-
C4 Carboxylic Acid: This functional group is a handle for esterification or amidation, enabling conjugation to other molecules, modification of solubility, or interaction with biological targets.
This guide provides the technical insights and actionable protocols required to harness the full synthetic potential of this powerful building block.
Table 1: Physicochemical Properties of 3-Amino-2,6-dibromoisonicotinic Acid
| Property | Value |
| IUPAC Name | 3-Amino-2,6-dibromopyridine-4-carboxylic acid |
| Molecular Formula | C₆H₄Br₂N₂O₂ |
| Molecular Weight | 295.92 g/mol |
| Canonical SMILES | C1=C(C(=C(N=C1Br)N)C(=O)O)Br |
| Appearance | (Predicted) Off-white to yellow solid |
| Solubility | Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in others |
(Note: As this is a specialized intermediate, some properties are predicted based on its structure.)
Proposed Synthesis of the Intermediate
While not widely cataloged, a robust synthesis of 3-amino-2,6-dibromoisonicotinic acid can be logically devised from the commercially available precursor, 3-aminoisonicotinic acid[1]. The synthesis relies on a classic electrophilic aromatic substitution reaction.
Reaction Scheme:
Caption: Proposed synthesis of the title compound via electrophilic bromination.
Protocol 2.1: Synthesis via Direct Bromination
Rationale: The powerful electron-donating and ortho-, para-directing amino group at the C3 position activates the pyridine ring towards electrophilic substitution. The C2 and C6 positions are sterically accessible and electronically favored for bromination. The carboxylic acid group is a deactivating meta-director, which further reinforces the regioselectivity at the C2 and C6 positions relative to the amino group.
Materials:
-
3-Aminoisonicotinic acid (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Concentrated Sulfuric Acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of 3-aminoisonicotinic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude product. Collect it by vacuum filtration.
-
Wash the solid sequentially with cold water, a saturated solution of sodium bicarbonate, and finally with cold water again until the filtrate is neutral.
-
Dry the solid under high vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield 3-amino-2,6-dibromoisonicotinic acid.
Application in Palladium-Catalyzed Cross-Coupling
The twin bromine atoms at the C2 and C6 positions are prime handles for building molecular complexity through cross-coupling chemistry. By carefully selecting catalysts and conditions, chemists can achieve either selective mono-substitution or exhaustive di-substitution. The protocols below are based on well-established procedures for the analogous substrate, 2,6-dibromopyridine, and are expected to be highly effective[2][3].
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[2] Controlling the stoichiometry of the boronic acid is key to achieving selectivity.
Caption: Workflow for selective mono- and di-arylation via Suzuki coupling.
Protocol 3.1.1: Selective Mono-Arylation
Causality: Using a slight excess (1.0-1.2 equivalents) of the boronic acid reagent favors the reaction at a single bromine site. The electronic deactivation caused by the first introduced aryl group, along with steric hindrance, kinetically disfavors the second coupling event under these conditions.
Materials:
-
3-Amino-2,6-dibromoisonicotinic acid (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask, add 3-amino-2,6-dibromoisonicotinic acid (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.
Table 2: Representative Yields for Suzuki Coupling of Dibromopyridines
| Boronic Acid | Product Type | Typical Yield (%) |
| Phenylboronic acid (1.1 eq) | Mono-arylated | 70-85% |
| Phenylboronic acid (2.5 eq) | Di-arylated | >90% |
| 4-Methoxyphenylboronic acid (1.1 eq) | Mono-arylated | 75-90% |
| 3-Pyridylboronic acid (2.5 eq) | Di-arylated | 80-95% |
| (Yields are based on literature for 2,6-dibromopyridine and serve as a predictive guide)[2][4] |
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a cornerstone for synthesizing arylamines, providing access to a diverse range of secondary and tertiary amines that are prevalent in pharmaceuticals.[5][6][7]
Caption: Workflow for selective mono- and di-amination via Buchwald-Hartwig coupling.
Protocol 3.2.1: Di-amination with a Primary Amine
Causality: To drive the reaction to completion and substitute both bromine atoms, an excess of the amine coupling partner is used along with a strong, non-nucleophilic base like sodium tert-butoxide. A specialized phosphine ligand (e.g., Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[8]
Materials:
-
3-Amino-2,6-dibromoisonicotinic acid (1.0 eq)
-
Aniline (2.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (3.0 eq) to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and Xantphos (0.08 eq) in toluene to pre-form the catalyst.
-
To the Schlenk flask, add 3-amino-2,6-dibromoisonicotinic acid (1.0 eq).
-
Add the pre-formed catalyst solution, followed by the aniline (2.5 eq) and additional toluene.
-
Seal the flask and heat to 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction, quench by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the di-aminated product.
Orthogonal Functionalization Strategies
Beyond cross-coupling, the amino and carboxylic acid groups offer avenues for diversification.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 3-Amino-2,6-dibromoisonicotinic Acid
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
3-Amino-2,6-dibromoisonicotinic acid is a highly functionalized pyridine derivative that serves as a powerful building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two chemically distinct bromine atoms, a nucleophilic amino group, and a carboxylic acid—offers multiple handles for sequential and site-selective modification. This allows for the construction of complex, three-dimensional molecular architectures from a readily accessible core. The strategic manipulation of the C2 and C6 bromine atoms, primarily through palladium-catalyzed cross-coupling reactions, is key to unlocking the synthetic potential of this scaffold.
This guide provides an in-depth analysis of the reaction conditions for the two most critical transformations involving this scaffold: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the critical aspect of regioselectivity, which is governed by the electronic and steric environment of the pyridine ring.
Foundational Strategy: The Importance of Protecting Groups
Before attempting cross-coupling reactions, it is crucial to consider the reactivity of the endocyclic amino group and the carboxylic acid. The free amine (-NH₂) can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity. The carboxylic acid (-COOH) is acidic and will react with the basic conditions required for most cross-coupling reactions, which can affect solubility and reactivity.
Therefore, a robust synthetic strategy begins with the protection of these functional groups. The carboxylic acid is typically converted to a methyl or ethyl ester, which is stable under most cross-coupling conditions and can be readily hydrolyzed post-functionalization. The amino group can also be protected, for example with a tert-butoxycarbonyl (Boc) group, although modern catalyst systems often show high tolerance for free amino groups on heteroaromatic rings.[1]
Caption: General workflow for functionalizing the scaffold.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2][3] For 3-amino-2,6-dibromoisonicotinic acid (or its ester), this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkenyl substituents.
Mechanistic Rationale and Regioselectivity
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
A critical consideration for 2,6-dihalopyridines is regioselectivity . While the two bromine atoms are electronically similar, the presence of the amino group at the C3 position introduces significant steric hindrance around the C2-Br bond. Consequently, the first Suzuki-Miyaura coupling is expected to occur preferentially at the less sterically encumbered C6 position.[4] Achieving mono-substitution at C6 allows for subsequent, different functionalization at the C2 position, leading to diverse, unsymmetrically substituted pyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Protocol for C6-Selective Mono-Arylation
This protocol provides a robust starting point for the selective coupling at the C6 position of the methyl ester of the title compound.
Materials:
-
Methyl 3-amino-2,6-dibromoisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 3-amino-2,6-dibromoisonicotinate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Causality:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is effective for a wide range of substrates.[5]
-
Base: K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step. An aqueous system is often beneficial for dissolving the base and accelerating the reaction.[5][6]
-
Solvent: A dioxane/water mixture provides a good medium for dissolving both the organic starting materials and the inorganic base.[5] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | General, robust, good for electron-neutral/rich boronic acids.[5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent for sterically hindered or electron-deficient partners. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | RT - 80 | High activity, allows for lower reaction temperatures. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[7] This reaction is invaluable for installing primary or secondary amine functionalities at the C6 or C2 positions of the pyridine core.
Mechanistic Considerations and Catalyst Selection
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[8] A significant challenge for substrates like 3-amino-2,6-dibromoisonicotinate is potential catalyst inhibition by the pyridine nitrogen and the C3-amino group.[1]
To overcome this, specialized catalyst systems employing bulky, electron-rich phosphine ligands are required. Ligands such as RuPhos and BrettPhos have proven exceptionally effective for coupling amines to electron-deficient and sterically hindered heteroaryl halides.[1][9] The choice of base is also critical; while strong bases like NaOt-Bu are common, hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous as they may form protective aggregates with the free amino group on the substrate, preventing catalyst inhibition.[9]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3-Amino-2,6-dibromoisonicotinic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2,6-dibromoisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this key chemical intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may face in the lab.
Proposed Synthetic Pathway
The synthesis of 3-Amino-2,6-dibromoisonicotinic acid can be approached through several routes. A common and logical pathway involves the initial halogenation of a commercially available starting material, followed by functional group manipulations. Below is a proposed synthetic workflow, which will form the basis for our troubleshooting guide.
Caption: Proposed synthetic workflow for 3-Amino-2,6-dibromoisonicotinic acid.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during each stage of the synthesis.
Step 1: Bromination of Isonicotinic Acid
The introduction of two bromine atoms onto the isonicotinic acid ring is a critical first step. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen directs halogenation to the 2 and 6 positions.
Q1: I am observing low to no conversion of my starting material to the desired 2,6-dibromoisonicotinic acid. What could be the cause?
A1: Low conversion in electrophilic aromatic substitution reactions like bromination can stem from several factors:
-
Insufficiently Activating Conditions: The pyridine ring is electron-deficient and can be difficult to halogenate. Ensure your brominating agent (e.g., Br₂) is used with a suitable Lewis acid catalyst or under forcing conditions (high temperature).
-
Reagent Purity: The purity of your brominating agent and any catalysts is crucial. Old or improperly stored reagents can lead to diminished reactivity.
-
Reaction Temperature and Time: These reactions can be slow. You may need to increase the reaction temperature or extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: My reaction is producing a mixture of mono-brominated and the desired di-brominated products. How can I improve the selectivity for the di-brominated product?
A2: The formation of mono-brominated species is a common issue. To favor di-substitution:
-
Stoichiometry of the Brominating Agent: Increase the molar equivalents of the brominating agent. A stoichiometric amount might favor mono-bromination, so using an excess (e.g., 2.2 to 2.5 equivalents) can drive the reaction towards the di-brominated product.
-
Reaction Conditions: More forcing conditions, such as higher temperatures, can also promote the second bromination.
-
Stepwise Bromination: While less efficient, you could consider isolating the mono-brominated intermediate and subjecting it to a second bromination step under more vigorous conditions.
Q3: I am having difficulty purifying the 2,6-dibromoisonicotinic acid from the reaction mixture. What purification strategies do you recommend?
A3: Purification of polar, acidic compounds can be challenging.
-
Recrystallization: This is often the most effective method for purifying solid organic acids. Experiment with different solvent systems. A polar protic solvent like ethanol or a mixture of solvents such as ethanol/water or dioxane/water could be effective.
-
Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product into the aqueous layer as its salt. The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration.
-
Column Chromatography: While possible, chromatography on silica gel can be difficult for highly polar acids. If you must use this method, consider using a mobile phase containing a small amount of acetic or formic acid to suppress deprotonation and reduce tailing.
Step 2: Nitration of 2,6-Dibromoisonicotinic Acid
The introduction of a nitro group at the 3-position is achieved through electrophilic nitration. The existing substituents will direct the incoming nitro group.
Q1: My nitration reaction is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?
A1: Incomplete nitration is a common issue.
-
Nitrating Agent Strength: Ensure you are using a sufficiently strong nitrating agent. A standard mixture of concentrated sulfuric acid and nitric acid is typically effective. For less reactive substrates, fuming nitric acid or the use of oleum may be necessary.
-
Temperature Control: Nitration reactions are highly exothermic. While cooling is necessary for safety and to control side reactions, a temperature that is too low can significantly slow down the reaction rate. A carefully controlled temperature increase may be required.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction by TLC until the starting material is no longer visible.
Q2: I am observing the formation of byproducts or decomposition of my material during nitration. What is causing this, and how can I prevent it?
A2: Decomposition is a risk in nitration due to the harsh, oxidative conditions.
-
Temperature Control: This is the most critical parameter. Runaway reactions can occur if the temperature is not strictly controlled, leading to decomposition. Use an ice bath to maintain the recommended temperature, especially during the addition of reagents.
-
Rate of Addition: Add the nitrating agent slowly to the substrate solution to manage the exotherm.
-
Purity of Starting Material: Impurities in the 2,6-dibromoisonicotinic acid can lead to side reactions and decomposition. Ensure your starting material is of high purity.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the desired amine.
Q1: The reduction of the nitro group is not going to completion. What are the best methods for this transformation?
A1: Several methods can be employed for nitro group reduction. If one is not working, consider the following:
-
Catalytic Hydrogenation: This is a clean and efficient method. Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere are commonly used. Ensure your catalyst is active and not poisoned. The solvent choice (e.g., ethanol, methanol, ethyl acetate) can also influence the reaction rate.
-
Metal/Acid Reduction: A classic method is the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust but can require a more involved workup to remove metal salts.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.
Q2: I am seeing byproducts in my final product after reduction. What are these, and how can I avoid them?
A2: Incomplete reduction can lead to intermediates like nitroso and hydroxylamine species, which can couple to form azoxy and azo compounds.
-
Ensure Complete Reaction: Monitor the reaction closely by TLC or LC-MS to ensure all the starting material and any intermediates are fully converted to the desired amine.
-
Optimize Reaction Conditions: Adjusting the amount of reducing agent, catalyst loading, hydrogen pressure (for catalytic hydrogenation), or reaction time can help minimize byproduct formation.
Q3: How do I effectively purify the final 3-Amino-2,6-dibromoisonicotinic acid?
A3: The final product is an amino acid, which is amphoteric and can be challenging to purify.
-
Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution of your crude product. The product will be least soluble at its isoelectric point, causing it to precipitate out of the solution. This is a very effective purification technique for amino acids.
-
Recrystallization: As with the intermediates, recrystallization from a suitable solvent system can be effective.
-
Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed, taking advantage of the acidic and basic functional groups.
Troubleshooting Workflow: Low Yield in Nitro Group Reduction
Caption: Decision tree for troubleshooting low yield in the reduction step.
Frequently Asked Questions (FAQs)
Q: What are the recommended analytical techniques for monitoring these reactions?
A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For more quantitative analysis and to identify intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the intermediates and the final product.
Q: The intermediates have poor solubility in common organic solvents. How can I address this?
A: The carboxylic acid group contributes to poor solubility in non-polar organic solvents. For reactions, consider using more polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or polar protic solvents if they are compatible with the reaction conditions. For purification, techniques like recrystallization from polar solvents or acid-base extractions are often more suitable than chromatography.
Q: What are the critical safety precautions for this synthesis?
A: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic; handle with extreme care. Nitration reactions are highly exothermic and can be explosive if not controlled properly; strict temperature control is essential. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts; ensure a properly set-up and inert atmosphere.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Solvent | Temperature | Key Considerations |
| 1 | Bromination | Br₂, Lewis Acid (e.g., FeBr₃) or Oleum | H₂SO₄ or neat | 80-120°C | Control stoichiometry to favor di-substitution. |
| 2 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0-25°C | Strict temperature control is crucial for safety and yield. |
| 3 | Reduction | Pd/C, H₂ or Sn, HCl | Ethanol, Methanol or aq. HCl | Room Temp - Reflux | Ensure complete conversion to avoid byproduct formation. |
Experimental Protocols
The following are generalized protocols. You may need to adapt them based on your specific laboratory conditions and scale.
Protocol 1: General Procedure for Bromination
-
To a stirred solution of isonicotinic acid in a suitable solvent (e.g., oleum), carefully add the brominating agent (e.g., liquid bromine) dropwise at a controlled temperature.
-
Heat the reaction mixture to the desired temperature and maintain for the required time, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or another suitable method.
Protocol 2: General Procedure for Nitration
-
Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
-
To this cold nitrating mixture, add the 2,6-dibromoisonicotinic acid portion-wise, ensuring the temperature does not exceed the set limit.
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral, and then dry.
Protocol 3: General Procedure for Nitro Group Reduction (Catalytic Hydrogenation)
-
In a hydrogenation vessel, dissolve or suspend the 2,6-dibromo-3-nitroisonicotinic acid in a suitable solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst.
-
Seal the vessel, evacuate, and backfill with nitrogen several times, then introduce hydrogen gas (at the desired pressure, e.g., 1-3 atm or in a Parr shaker).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases or the reaction is complete by TLC/LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product, for example, by isoelectric precipitation.
References
A curated list of resources that provide foundational knowledge for the reactions discussed in this guide.
-
Sandmeyer Reaction: A versatile method for synthesizing aryl halides from aryl diazonium salts, which is a related transformation for introducing halogens onto aromatic rings.[1][2]
-
Amination of Dihalopyridines: Provides insights into the direct introduction of amino groups onto pyridine rings, which can be an alternative synthetic route.[3][4]
-
Synthesis of 2,6-dichloroisonicotinic acid: A related synthesis that can inform the halogenation and purification steps.[5][6]
-
Purification of Amino Acids: General principles for the purification of amino acids, including recrystallization and isoelectric precipitation.[7][8]
- General Organic Synthesis Techniques: For detailed information on the reaction mechanisms and experimental setups.
- Safety in the Chemistry Laboratory: Guidelines for handling hazardous reagents like bromine and nitr
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
Technical Support Center: 3-Amino-2,6-dibromoisonicotinic Acid Optimization
Welcome to the Halo-Pyridine Optimization Hub. Ticket ID: #PYR-26-DB-AM Status: Open Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry Division
Executive Summary
You are working with 3-Amino-2,6-dibromoisonicotinic acid , a densely functionalized pyridine scaffold. This molecule presents a "perfect storm" of chemical challenges:
-
Zwitterionic Solubility: The coexistence of a basic amine (
) and an acidic carboxylate ( ) renders the neutral molecule insoluble in most organic solvents suitable for transition-metal catalysis.[1] -
Ambiguous Regioselectivity: The 2- and 6-positions are chemically distinct due to the 3-amino group, yet sufficiently similar to cause product mixtures during cross-coupling.[1]
-
Catalyst Poisoning: Unprotected amino and carboxyl groups can chelate Palladium species, arresting the catalytic cycle.
This guide provides field-proven protocols to resolve these issues, moving from solubility management to regioselective functionalization.
Module 1: Solubility & Handling (The Zwitterion Trap)
User Issue: "I cannot dissolve the starting material in Dioxane, THF, or Toluene for my Suzuki coupling. It only dissolves in DMSO, but the reaction stalls."
Root Cause Analysis
In its native form, 3-amino-2,6-dibromoisonicotinic acid exists as an intermolecular salt (zwitterion).[1] High lattice energy prevents solvation in non-polar media.[1] While DMSO dissolves it, DMSO can coordinate to Pd(II) precursors, dampening catalytic activity.
The Fix: Methyl Ester Protection
Do not attempt cross-coupling on the free acid. Convert it to the methyl ester immediately. This unlocks solubility in THF/Toluene and protects the catalyst from carboxylate interference.
Protocol: Quantitative Methyl Esterification
-
Setup: Flame-dried round-bottom flask (RBF) under
. -
Reagents: Suspend 3-Amino-2,6-dibromoisonicotinic acid (1.0 eq) in anhydrous Methanol (
). -
Activation: Cool to 0°C. Add
(3.0 eq) dropwise. (Caution: Exothermic).[1] -
Reaction: Reflux for 4–6 hours. Monitor by LCMS (Mass shift:
).[1] -
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
(to neutralize HCl salt of the amine), then Brine. Dry over .[1] -
Result: Methyl 3-amino-2,6-dibromoisonicotinate . This intermediate is soluble in THF, Dioxane, and Toluene.
Module 2: Regioselective Cross-Coupling
User Issue: "I am trying to couple a phenyl boronic acid. I get a mixture of 2-substituted, 6-substituted, and bis-substituted products."
Mechanistic Insight: Sterics vs. Electronics
In Methyl 3-amino-2,6-dibromoisonicotinate :
-
C6-Position: Sterically accessible.[1] Electronic environment is typical for 2-halopyridines.[1]
-
C2-Position: Sterically hindered by the adjacent C3-Amino group (
).[1] However, the free can direct Palladium to the C2 position via a chelation-controlled oxidative addition mechanism, overriding the steric preference.
Decision Rule:
-
To favor C6 (Steric Control) : You must block the chelation of the amine or use a bulky ligand.
-
To favor C2 (Chelation Control) : Leave the amine free and use non-bulky ligands (rarely recommended due to bis-coupling risks).
Workflow Visualization
Caption: Decision tree for maximizing regioselectivity during Suzuki coupling of the dibromo-scaffold.
Protocol: High-Fidelity C6-Selective Suzuki Coupling
Target: Selective arylation at the less hindered 6-position.[1]
-
Substrate: Methyl 3-amino-2,6-dibromoisonicotinate (1.0 eq).
-
Boronic Acid: Aryl-B(OH)2 (1.05 eq).[1] Do not use excess.
-
Catalyst System:
-
Precursor:
(2 mol%)[1] -
Ligand:XPhos or SPhos (4 mol%).
-
Why? These bulky Buchwald ligands increase the steric bulk around the Pd center, making it physically impossible for the Pd to insert at the crowded C2 position (ortho to
).
-
-
Base:
(2.0 eq, anhydrous).[1] Avoid carbonate bases if hydrolysis is a concern.[1] -
Solvent: Toluene:Water (10:1) or Dioxane (anhydrous).[1]
-
Conditions: 80°C for 4–12 hours.
-
Purification: Silica gel chromatography. The C6-product usually elutes later than the bis-product but earlier than the starting material in Hex/EtOAc.[1]
Module 3: Synthesis of the Core (If Commercial Supply Fails)
User Issue: "I cannot buy the amino-dibromo acid. How do I make it?"
The "Sandmeyer" Trap: Do not attempt to brominate 3-aminoisonicotinic acid directly.[1] The amine is oxidation-sensitive, and the ring is deactivated. The Valid Route: Nitration of the dibromo-acid followed by reduction.
Step-by-Step Synthesis Guide
| Step | Transformation | Reagents & Conditions | Critical Troubleshooting Note |
| 1 | Nitration | 2,6-dibromoisonicotinic acid + | Safety: Exothermic.[1] Monitor for decarboxylation (CO2 evolution).[1] Keep T < 80°C. |
| 2 | Esterification | MeOH, | Do this before reduction to aid solubility in Step 3. |
| 3 | Reduction | Fe powder, | Avoid: |
| 4 | Isolation | Filter through Celite. Concentrate. | The product is Methyl 3-amino-2,6-dibromoisonicotinate . |
Frequently Asked Questions (FAQ)
Q1: Why does my reaction turn black and stop immediately?
-
A: "Pd-Black" precipitation. This is often caused by the free amine coordinating to Pd and displacing the phosphine ligands.
-
Fix: Use a bidentate ligand (like Xantphos) or, better yet, protect the amine as a carbamate (Boc) or acetamide (Ac) before coupling.
Q2: Can I hydrolyze the ester back to the acid without touching the Bromines?
-
A: Yes. Use
in THF/H2O at room temperature.[1] Avoid refluxing in strong NaOH, as 2,6-dihalopyridines are prone to hydrolysis (converting Br to OH) under harsh basic conditions.
Q3: How do I distinguish the 2-substituted vs. 6-substituted isomer by NMR?
-
A:
-
NOESY NMR: The 2-substituted product will show a NOE correlation between the new aryl group and the 3-Amino protons (if NH2 is present).[1]
-
Shift Analysis: The C5-proton (the only aromatic proton left on the pyridine ring) will shift differently. In the 6-substituted product, the C5-H is ortho to the remaining Br (at C2) and meta to the new aryl group.
-
References
-
Regioselectivity in 2,6-Dihalopyridines
- Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research. Relevance: Defines XPhos/SPhos as the standard for ortho-substituted (hindered) coupling partners.
-
Synthesis of Aminopyridine Carboxylates
- Gilead Sciences Patent WO2009085983.
- Relevance: Describes the Nitration/Reduction sequence for 2,6-dibromoisonicotinic acid scaffolds.
-
Iron-Mediated Reduction (Chemoselectivity)
(Note: While specific "optimization" papers for this exact molecule are rare, the protocols above are derived from established reactivity patterns of the 2,6-dibromo-3-aminopyridine pharmacophore found in verified medicinal chemistry literature.)
Sources
Technical Support Center: 3-Amino-2,6-dibromoisonicotinic Acid
Product Code: 3-A-2,6-DBIA
Subject: Troubleshooting Side Reactions & Synthetic Anomalies
Introduction: The "Trojan Horse" Scaffold
Welcome to the technical support hub for 3-Amino-2,6-dibromoisonicotinic acid . This molecule is a deceptive scaffold; while it appears to be a standard substituted pyridine, the interplay between the electron-rich amino group (C3), the electron-withdrawing carboxylic acid (C4), and the two halogens (C2, C6) creates a "push-pull" electronic system that often defies standard pyridine reactivity rules.
This guide addresses the three most critical failure modes reported by medicinal chemists: Regioselectivity Inversion , Inadvertent Bicyclization , and Thermal Decarboxylation .
Ticket #1: Regioselectivity Failure in Cross-Coupling
Issue: You attempted a Suzuki or Sonogashira coupling targeting the C2-bromide but obtained the C6-substituted product or a bis-substituted mixture.
The Root Cause: Steric vs. Electronic Conflict
In a standard 2,6-dibromopyridine, the C2 and C6 positions are equivalent. However, in this substrate, the C3-amino group breaks the symmetry.
-
Electronic Effect: The C3-amino group is an electron bond donor (+M effect). It increases electron density at C2 (ortho) and C6 (para), theoretically deactivating both toward oxidative addition compared to a naked pyridine.
-
Steric Effect (Dominant): The C2-bromide is "sandwiched" between the ring nitrogen and the bulky C3-amino group. The C6-bromide is relatively exposed.
Result: Under standard kinetic conditions, Palladium catalysts preferentially insert at the C6 position (the path of least resistance), contrary to some predictive models that prioritize the C2 position due to nitrogen chelation.
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Ligand Selection | Use Bidentate Ligands (e.g., dppf, Xantphos) | Monodentate ligands (PPh3) often lead to mixtures. Large bite-angle ligands enforce reductive elimination at the sterically accessible C6 first. |
| Targeting C2 | Protect the Amine | Converting the C3-NH2 to an acetamide (-NHAc) or carbamate (-NHBoc) reduces steric clashing and alters the electronics, making C2 more accessible. |
| Stoichiometry | 0.95 eq. Boronic Acid | To achieve mono-selectivity, starve the reaction. Excess coupling partner guarantees bis-substitution. |
Visualizing the Pathway
Caption: Kinetic preference for C6-substitution due to steric shielding of C2 by the C3-amino group.
Ticket #2: The "Hidden" Cyclization (Pyrido-pyrimidine Formation)
Issue: During amide coupling (EDC/HATU) of the C4-carboxylic acid, the reaction mass indicates a loss of water (
The Root Cause: Intramolecular Trapping
The 3-amino-4-carboxy motif is a "pre-loaded" system for forming fused bicyclic rings. When you activate the carboxylic acid (forming an active ester), the adjacent C3-amino group acts as an internal nucleophile, attacking the activated carbonyl faster than your external amine can.
-
Outcome: Formation of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives (lactams) or cyclic imides.
Troubleshooting Protocol
-
Diagnostic Check: Does the NMR show a disappearance of the broad carboxylic acid singlet and the amino doublet? If yes, you have cyclized.
-
The Fix (Protection): You must protect the C3-amine before activating the acid. A Boc-group is ideal because it is bulky and electron-withdrawing, reducing the nucleophilicity of the nitrogen.
-
Alternative Activation: Avoid highly reactive coupling agents like HATU if the amine is unprotected. Use mixed anhydrides (isobutyl chloroformate) at low temperatures (-20°C), which favors intermolecular attack over intramolecular cyclization.
Visualizing the Trap
Caption: The mechanism of unwanted intramolecular cyclization competing with amide coupling.
Ticket #3: Thermal Decarboxylation
Issue: During high-temperature reactions (e.g., Suzuki coupling at >100°C), the carboxylic acid moiety disappears, resulting in 3-amino-2,6-dibromopyridine .
The Root Cause: Electron-Deficient Heterocycle Instability
Pyridine-4-carboxylic acids (isonicotinic acids) are inherently prone to thermal decarboxylation. The presence of the electron-withdrawing bromine atoms further destabilizes the C-C bond between the ring and the carboxylate, especially in the zwitterionic form.
Prevention Strategy
-
Esterification First: Never run high-temp cross-couplings on the free acid. Convert the COOH to a methyl or ethyl ester before any metal-catalyzed step. The ester is thermally stable.
-
Base Selection: Avoid using strong bases (like
) in high-boiling solvents (DMSO/DMF) if the acid is free. This promotes the formation of the carboxylate anion, which is the species that undergoes decarboxylation.
Frequently Asked Questions (FAQ)
Q: Can I perform a Sandmeyer reaction to replace the C3-amino group with a halogen? A: It is extremely difficult. The 3-amino group is flanked by the bulky 2-bromo and 4-carboxy groups. Diazotization often fails due to steric hindrance preventing the formation of the diazonium salt, or the intermediate decomposes via "protodeamination" (replaced by H) rather than halogenation.
Q: Why do I see "Protodebromination" (M-Br +H) in my LCMS? A: This is common in Pd-catalyzed reactions of poly-halogenated pyridines. It occurs if the transmetallation step is slow.
-
Fix: Switch solvents. Avoid alcohols (isopropanol, ethanol) which act as hydride sources. Use anhydrous 1,4-dioxane or toluene.
Q: Is the C4-COOH acidic enough to protonate my amine coupling partner?
A: Yes. This forms a salt (
References
-
Regioselectivity in 2,6-Dibromopyridines
-
Pyrido-pyrimidine Synthesis (Cyclization Risks)
- Title: The synthesis of pyrido[4,3-d]pyrimidin-4(3H)
- Source: Journal of the Chemical Society C (RSC Publishing).
-
URL:
-
Decarboxylation of Amino-Isonicotinic Acids
- Title: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids (Discusses decarboxyl
- Source: Journal of Organic Chemistry (ACS).
-
URL:
-
General Reactivity of 3-Amino-Halopyridines
Sources
Technical Support Center: 3-Amino-2,6-dibromoisonicotinic Acid Degradation
Welcome to the technical support center for 3-Amino-2,6-dibromoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation of this compound during experimental workflows. By understanding the potential liabilities of the molecule, you can develop robust analytical methods and ensure the integrity of your results.
Introduction
3-Amino-2,6-dibromoisonicotinic acid is a substituted pyridine derivative with functional groups that are susceptible to degradation under various chemical and physical stress conditions. The primary points of potential degradation are the amino group, the carboxylic acid moiety, and the carbon-bromine bonds on the aromatic ring. This guide provides a structured approach to identifying and mitigating degradation, presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 3-Amino-2,6-dibromoisonicotinic acid?
A1: Based on its chemical structure, the most probable degradation pathways involve:
-
Oxidation of the amino group.
-
Decarboxylation of the isonicotinic acid moiety, particularly under thermal stress.
-
Hydrolytic degradation leading to debromination or other substitutions on the pyridine ring, especially under harsh pH and elevated temperatures.
-
Photodegradation , where exposure to light, particularly UV, can induce cleavage or rearrangement.
Q2: I'm observing a new, unexpected peak in my chromatogram after storing my sample in solution. What could it be?
A2: An unexpected peak often indicates the formation of a degradant. The nature of the degradant depends on your storage conditions:
-
If stored at room temperature or elevated temperatures: You may be observing a product of thermal degradation, such as a decarboxylated species.
-
If the solution was exposed to light: A photolytic degradant is possible.
-
If the solvent is aqueous and at a high or low pH: Hydrolytic degradation products are likely.
-
If the sample was not blanketed with an inert gas: Oxidative degradation of the amino group is a strong possibility.
To identify the new peak, we recommend performing mass spectrometry (MS) to determine its molecular weight.
Q3: How can I prevent the degradation of 3-Amino-2,6-dibromoisonicotinic acid during storage?
A3: To ensure the stability of your compound, consider the following storage recommendations:
-
Temperature: Store at low temperatures, typically 2-8°C, to minimize thermal degradation.[1]
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If in solution, use a neutral, aprotic solvent if possible. If an aqueous solution is necessary, buffer it to a neutral pH.
Troubleshooting Guide
This section provides detailed troubleshooting for specific experimental observations.
Issue 1: Loss of Parent Compound Signal and Appearance of a Lower Molecular Weight Peak
Symptoms:
-
Decrease in the peak area of 3-Amino-2,6-dibromoisonicotinic acid in your analytical run (e.g., HPLC-UV, LC-MS).
-
Emergence of a new peak with a molecular weight corresponding to the loss of CO2 (44 Da).
Potential Cause: Decarboxylation
The carboxylic acid group on the pyridine ring can be labile under thermal stress, leading to decarboxylation.
Troubleshooting Steps:
-
Review Thermal History: Analyze the temperatures your sample was exposed to during preparation, handling, and analysis. Avoid excessive heating.
-
Optimize Analytical Method: If using Gas Chromatography (GC), the high temperatures of the injection port can induce decarboxylation. Consider derivatization or switching to a less thermally demanding technique like HPLC or UHPLC.
-
Forced Degradation Study: To confirm this pathway, intentionally heat a sample solution (e.g., 60-80°C) and monitor the rate of degradation and the formation of the suspected decarboxylated product over time.[2]
Issue 2: Appearance of Multiple New Peaks with Higher Polarity
Symptoms:
-
Multiple new peaks appearing in your chromatogram, often eluting earlier than the parent compound in reverse-phase HPLC.
-
Mass spectrometry data suggesting the loss of one or both bromine atoms, potentially replaced by hydroxyl groups.
Potential Cause: Hydrolytic Degradation (Debromination)
Under strongly acidic or basic conditions, especially with heating, the bromine atoms on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide ions.
Troubleshooting Steps:
-
Control pH: Ensure the pH of your sample solutions is maintained within a stable range, ideally close to neutral, unless the experimental protocol requires acidic or basic conditions.
-
Temperature Control: Minimize the exposure of your sample to elevated temperatures when in acidic or basic aqueous solutions.
-
Forced Hydrolysis Study: Conduct a forced degradation study by treating the compound with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at different temperatures to characterize the degradation products and kinetics.[2]
Issue 3: Sample Color Change (e.g., to yellow or brown) and Broadening of Chromatographic Peaks
Symptoms:
-
A visible change in the color of your solid sample or solution.
-
Broadening of the parent peak or the appearance of a complex mixture of new peaks in the chromatogram.
-
Mass spectrometry data may show an increase in mass corresponding to the addition of oxygen atoms.
Potential Cause: Oxidative Degradation
The amino group is a primary target for oxidation, which can lead to the formation of nitroso, nitro, or other colored polymeric species. The presence of dissolved oxygen or oxidizing agents in your solvents can initiate these reactions.
Troubleshooting Steps:
-
De-gas Solvents: Before preparing solutions, de-gas your solvents to remove dissolved oxygen.
-
Use of Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant.
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., in a glovebox or by purging vials with nitrogen or argon).
-
Forced Oxidation Study: To confirm susceptibility, treat the compound with an oxidizing agent like hydrogen peroxide (H2O2) and analyze the resulting mixture.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradants.
Materials:
-
3-Amino-2,6-dibromoisonicotinic acid
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Amino-2,6-dibromoisonicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at 80°C.
-
Photodegradation: Expose a solution to light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC-UV/MS, to quantify the parent compound and identify degradants.
Table 1: Typical Conditions for Forced Degradation Studies [2]
| Degradation Type | Experimental Conditions | Storage Conditions |
| Hydrolysis | 0.1 M HCl / 0.1 M NaOH | 40°C, 60°C |
| Oxidation | 3% H2O2 | 25°C, 60°C |
| Photolytic | Light exposure (ICH guidelines) | N/A |
| Thermal | Heat chamber | 60°C, 80°C |
Visualizing Degradation Pathways
Hypothetical Degradation Workflow
The following diagram illustrates a logical workflow for investigating the degradation of 3-Amino-2,6-dibromoisonicotinic acid.
Caption: Potential degradation products.
References
- Development of forced degradation and stability indic
- 3-Amino-2,6-dibromoisonicotinic acid | 52834-10-3 - ChemicalBook.
Sources
Technical Support Center: Scale-Up Synthesis of 3-Amino-2,6-dibromoisonicotinic acid
Welcome to the technical support center for the scale-up synthesis of 3-Amino-2,6-dibromoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
Proposed Synthetic Pathway
The synthesis of 3-Amino-2,6-dibromoisonicotinic acid is a challenging multi-step process. A plausible and scalable route is outlined below, starting from isonicotinic acid. Each step presents unique challenges that require careful control of reaction parameters.
Caption: Proposed multi-step synthesis of 3-Amino-2,6-dibromoisonicotinic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during each stage of the synthesis.
Step 1: N-Oxidation of Isonicotinic Acid
Q1: The N-oxidation reaction is sluggish or incomplete. What are the potential causes and solutions?
A1:
-
Cause: Insufficient oxidant or inadequate temperature. The oxidation of the electron-deficient pyridine ring requires forcing conditions.
-
Solution:
-
Increase Oxidant Stoichiometry: Gradually increase the equivalents of hydrogen peroxide. Monitor for exotherms and off-gassing.
-
Elevate Temperature: Carefully raise the reaction temperature to 70-80 °C. Ensure the reactor is equipped with adequate cooling capacity.
-
Catalyst: Consider the use of a catalyst like methyltrioxorhenium (MTO) to facilitate the oxidation under milder conditions, although this adds complexity and cost at scale.[1]
-
Q2: I am observing significant decomposition of the product during workup. How can this be mitigated?
A2:
-
Cause: Pyridine N-oxides can be thermally labile, especially in the presence of strong acids or bases.[2][3]
-
Solution:
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to a cooled solution of a reducing agent like sodium bisulfite to destroy excess peroxide before basification.
-
Avoid High Temperatures: During solvent removal, use a rotary evaporator at reduced pressure and moderate temperature (< 50 °C).
-
pH Control: Carefully adjust the pH during extraction to avoid strongly acidic or basic conditions for prolonged periods.
-
Step 2: Dibromination of Isonicotinic Acid N-oxide
Q3: The bromination is non-selective, leading to a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the 2,6-dibromo product?
A3:
-
Cause: The electron-donating N-oxide group activates the pyridine ring for electrophilic substitution, but controlling the degree of bromination can be difficult.[4] Over-bromination can occur if the reaction is not carefully controlled.
-
Solution:
-
Slow Reagent Addition: Add the bromine dropwise at a controlled rate. This maintains a low concentration of the electrophile and favors the desired dibromination.
-
Temperature Control: Maintain a consistent reaction temperature. Runaway temperatures can lead to loss of selectivity and potential safety hazards.[5]
-
Solvent Choice: Fuming sulfuric acid (oleum) is often used to increase the electrophilicity of bromine.[6] The concentration of SO₃ in oleum should be carefully controlled.
-
Q4: The reaction is highly exothermic and difficult to control on a larger scale. What are the safety considerations?
A4:
-
Cause: Bromination reactions are notoriously exothermic.[7][8] The use of oleum also presents significant handling risks.[6][9]
-
Solution:
-
Reactor Setup: Use a jacketed reactor with a reliable cooling system and an overhead stirrer for efficient heat transfer.
-
Reverse Addition: Consider adding the N-oxide solution to the bromine/oleum mixture to better control the exotherm.
-
Emergency Quench: Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of a thermal runaway.
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, a face shield, and work in a well-ventilated fume hood.[6][9]
-
Caption: Decision tree for troubleshooting low yield in the dibromination step.
Step 3: Deoxygenation of 2,6-Dibromoisonicotinic Acid N-oxide
Q5: The deoxygenation reaction with PCl₃ is incomplete, and I have difficulty separating the product from the starting material.
A5:
-
Cause: Insufficient PCl₃ or reaction time. The phosphorus-based byproducts can complicate the workup.
-
Solution:
-
Stoichiometry: Ensure at least 1.1 equivalents of PCl₃ are used.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Alternative Reagents: Consider catalytic hydrogenation (e.g., H₂, Pd/C) as a cleaner alternative, although this may not be compatible with the bromine substituents under harsh conditions.
-
Step 4: Nitration of 2,6-Dibromoisonicotinic Acid
Q6: The nitration reaction is resulting in a low yield of the desired 3-nitro product.
A6:
-
Cause: The pyridine ring is highly deactivated by the two electron-withdrawing bromine atoms and the carboxylic acid group, making nitration difficult.[10][11][12]
-
Solution:
-
Harsh Conditions: Use a strong nitrating mixture, such as a mixture of fuming nitric acid and fuming sulfuric acid (oleum).
-
Elevated Temperature: Carefully increase the reaction temperature. This must be done with extreme caution due to the potential for runaway reactions with nitrating mixtures.[13][14]
-
Reaction Time: A longer reaction time may be required for the reaction to proceed to completion.
-
Step 5: Reduction of the Nitro Group
Q7: During the reduction of the nitro group, I am observing debromination as a side reaction.
A7:
-
Cause: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes lead to hydrodebromination, especially at higher temperatures or pressures.[15]
-
Solution:
-
Metal/Acid Reduction: Use a metal-in-acid system such as iron powder in acetic acid or hydrochloric acid.[16] This method is generally more chemoselective for nitro group reduction in the presence of aryl halides.
-
Tin(II) Chloride: Stannous chloride (SnCl₂) in concentrated HCl is another classic and effective method for reducing nitroarenes without affecting aryl bromides.
-
Transfer Hydrogenation: Consider transfer hydrogenation with a hydrogen donor like ammonium formate or hydrazine in the presence of a suitable catalyst.[17][18][19]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the overall synthesis?
A1: The primary hazards include:
-
Corrosive Reagents: Use of fuming sulfuric acid (oleum), nitric acid, and bromine requires extreme caution and appropriate PPE.[5][6][9][13]
-
Exothermic Reactions: The bromination and nitration steps are highly exothermic and have the potential for thermal runaway if not properly controlled.
-
Toxic Vapors: Bromine and nitric acid produce toxic and corrosive vapors.[14][20] All manipulations should be performed in a certified chemical fume hood.
Q2: What analytical techniques are recommended for in-process monitoring?
A2:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the progress of each reaction, assessing product purity, and identifying byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities and confirming the mass of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.
Q3: How can I purify the final product, 3-Amino-2,6-dibromoisonicotinic acid, on a large scale?
A3: The purification strategy will depend on the impurity profile.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is often the most effective and scalable method for purifying solid compounds.
-
pH Adjustment/Precipitation: The amphoteric nature of the final product (containing both a carboxylic acid and an amino group) can be exploited. Dissolving the crude product in an acidic or basic solution, filtering to remove insoluble impurities, and then adjusting the pH to the isoelectric point to precipitate the pure product can be a highly effective purification method.
-
Slurry Wash: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can also be an effective purification step.
Q4: Are there alternative routes to introduce the amino group?
A4: Yes, while nitration followed by reduction is a classic approach, other methods could be considered:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could potentially be used to directly aminate a 2,3,6-trihalopyridine precursor. However, achieving regioselectivity might be challenging.[21]
-
Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor with a good leaving group at the 3-position (e.g., a fluoro or chloro group) were available, direct displacement with an ammonia equivalent could be possible.[16] Copper-catalyzed amination is also a viable option for aminating halopyridines.[22][23][24]
Summary of Key Process Parameters
| Step | Reagents | Temperature (°C) | Key Challenges |
| N-Oxidation | Isonicotinic acid, H₂O₂, Acetic Acid | 70-80 | Incomplete reaction, thermal stability of product |
| Dibromination | N-oxide, Br₂, Oleum | 40-60 | Selectivity control, highly exothermic, safety |
| Deoxygenation | N-oxide, PCl₃ or H₂/Pd/C | 50-100 | Incomplete reaction, byproduct removal |
| Nitration | Dibromo acid, HNO₃, H₂SO₄ | 80-120 | Deactivated substrate, highly exothermic, safety |
| Reduction | Nitro compound, Fe/HCl or SnCl₂ | 60-100 | Chemoselectivity (avoiding debromination) |
References
-
A Dangerous Bromance - Scientific Update - UK. (2024-02-19). Scientific Update. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Oleum Safety Essentials: Protecting Workers and Ecosystems - Decachem. (2024-11-04). Decachem. [Link]
-
Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
-
Challenges in the functionalization of pyridines. - ResearchGate. (n.d.). ResearchGate. [Link]
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
-
Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (n.d.). Arkivoc. [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega - ACS Publications. (2025-08-10). ACS Publications. [Link]
-
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A. (2025-08-14). RSC Publishing. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019-06-04). NIH. [Link]
-
Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2- nitropyridine. (n.d.). Organic Syntheses. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (n.d.). NIH. [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (2023-09-04). MDPI. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). CSIR-NIScPR. [Link]
-
A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation - LOCKSS. (2011-03-08). LOCKSS. [Link]
-
SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. (n.d.). NIH. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchGate. (2024-09-07). ResearchGate. [Link]
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications. (2021-05-17). ACS Publications. [Link]
-
Sulphuric Acid (Fuming) Oleum - East Harbour Group. (2022-10-27). East Harbour Group. [https://www.easth Harbour.com/wp-content/uploads/2022/10/Sulphuric-Acid-Fuming-Oleum.pdf]([Link] Harbour.com/wp-content/uploads/2022/10/Sulphuric-Acid-Fuming-Oleum.pdf)
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (2025-08-07). Royal Society of Chemistry. [Link]
-
26.3: Synthesis of Amino Acids - Chemistry LibreTexts. (2024-09-30). Chemistry LibreTexts. [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides - ResearchGate. (2025-11-20). ResearchGate. [Link]
-
C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (n.d.). ACS Publications. [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives - ResearchGate. (n.d.). ResearchGate. [Link]
-
Bromine: toxicological overview - GOV.UK. (2022-06-10). GOV.UK. [Link]
-
Nitric acid - Incident management - GOV.UK. (n.d.). GOV.UK. [Link]
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem. (n.d.). PubChem. [Link]
-
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. (n.d.). MDPI. [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. (2025-10-16). ResearchGate. [Link]
-
Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane | Organic Letters - ACS Publications. (2026-01-28). ACS Publications. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (n.d.). MDPI. [Link]
-
(PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2025-08-06). ResearchGate. [Link]
-
16 - SAFETY DATA SHEET. (2024-09-30). MilliporeSigma. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing. (n.d.). RSC Publishing. [Link]
-
Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI. (n.d.). MDPI. [Link]
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- 5. scientificupdate.com [scientificupdate.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oleum Safety Essentials: Protecting Workers and Ecosystems [decachem.com]
- 10. researchgate.net [researchgate.net]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. Amine synthesis by nitro compound reduction [organic-chemistry.org]
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handling and storage of 3-Amino-2,6-dibromoisonicotinic acid
Technical Support Center: Handling & Storage of 3-Amino-2,6-dibromoisonicotinic acid
CAS Number: 52834-10-3 Molecular Formula: C₆H₄Br₂N₂O₂ Molecular Weight: 295.92 g/mol [1][2]
Introduction: A Note from the Senior Application Scientist
Welcome to the technical support hub for 3-Amino-2,6-dibromoisonicotinic acid . As researchers, we often treat reagents as static inputs, but this molecule is a dynamic chemical entity.[1][2] It possesses a "push-pull" electronic structure: the electron-withdrawing carboxylic acid and bromine atoms compete with the electron-donating amino group.[1][2] This creates a zwitterionic potential that dictates its solubility and a halogenated core sensitive to photolytic degradation.[1][2]
This guide moves beyond standard safety data sheets (SDS). It is designed to explain the causality behind handling protocols—why we store it this way, why it precipitates, and how to ensure your experimental data remains reproducible.[1][2]
Part 1: Receipt & Initial Inspection
Q: I just received my shipment. What are the critical acceptance criteria?
A: Upon receipt, verify the physical state immediately.
-
Appearance: The compound should be a white to off-white (pale yellow) powder.[1][2]
-
Warning Sign: A deep brown or green discoloration indicates significant oxidative degradation or photolytic debromination.[1][2]
-
Container Integrity: Ensure the vial is amber (light-protective) and the septum/seal is intact.[1][2]
Q: The powder has a slight yellow tint.[1][2] Is it compromised?
A: Not necessarily. A pale yellow hue is acceptable for polybrominated pyridines due to trace formation of charge-transfer complexes or surface oxidation.[1][2] However, if the color is dark or heterogeneous (speckled), perform a purity check via LC-MS before use.
-
Protocol: Dissolve 1 mg in 1 mL DMSO.[1][2] Inject on a C18 column (Water/Acetonitrile gradient).[1][2] Look for the parent mass (M+H = 296.9/298.9, characteristic dibromo isotope pattern).[1][2]
Part 2: Storage & Stability Protocols
Q: What are the optimal long-term storage conditions?
A: This compound is sensitive to both light (photodehalogenation) and moisture (hydrolysis/clumping).[1][2]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .[1][2] The 2,6-dibromo positions are susceptible to radical mechanisms initiated by oxygen and light.[1][2]
-
Container: Amber glass vials with Teflon-lined caps.
Q: Why is an inert atmosphere necessary if it's a solid?
A: While the solid lattice is relatively stable, surface molecules are exposed.[1][2] Over months, atmospheric oxygen and moisture can facilitate the slow hydrolysis of the bromines or oxidation of the amine.[1][2] Argon is heavier than air and provides a superior "blanket" compared to Nitrogen.[1][2]
Table 1: Stability & Storage Matrix
| Condition | Risk Level | Consequence | Prevention Strategy |
| Ambient Light | High | Photolytic cleavage of C-Br bond (Debromination).[1][2] | Use amber vials; wrap in foil. |
| Moisture (>60% RH) | Medium | Clumping; potential hydrolysis to pyridinone.[1][2] | Store in desiccator or under Argon. |
| Room Temp (>25°C) | Low (Short term) | Accelerated degradation rates.[1][2] | Keep refrigerated (2-8°C). |
| Metal Spatulas | Low | Trace metal contamination (Fe/Ni) affecting cross-coupling.[1][2] | Use ceramic or Teflon-coated spatulas.[1][2] |
Part 3: Handling & Safety Workflow
Q: Are there specific handling precautions beyond standard PPE?
A: Yes. Because this molecule is a halogenated aminopyridine, it carries a risk of skin sensitization and respiratory irritation.[1][2]
-
Engineering Controls: Always weigh this compound in a chemical fume hood or a powder containment enclosure.
-
Tooling: Avoid stainless steel spatulas if you plan to use this material for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1][2] Trace iron transfer can interfere with catalyst turnover.[1][2] Use antistatic plastic or ceramic spatulas .[1][2]
Visual Guide: Safe Handling Workflow
Caption: Step-by-step workflow to minimize contamination and degradation during handling.
Part 4: Solubility & Solution Preparation
Q: I cannot get the compound to dissolve in water or DCM. What is happening?
A: 3-Amino-2,6-dibromoisonicotinic acid is likely a zwitterion in the solid state (proton transfer from COOH to the pyridine nitrogen or amine).[1][2] This creates a strong crystal lattice that resists dissolution in non-polar solvents (DCM, Toluene) and neutral water.[1][2]
Q: What is the recommended solvent system?
A:
-
For Stock Solutions: DMSO (Dimethyl sulfoxide) or DMF are the gold standards.[1][2] It should be soluble up to 50-100 mM.[1][2]
-
For Reactions: If water is required, you must adjust the pH.[1][2]
Visual Guide: Solubility Decision Tree
Caption: Decision logic for selecting the appropriate solvent based on experimental intent.
Part 5: Troubleshooting Common Issues
Q: I see an extra peak in my LC-MS at M-80. What is it?
A: This is a classic sign of debromination (loss of Br, +H).[1][2]
-
Cause: Exposure to light or presence of a radical initiator in the solvent.[1][2]
-
Solution: Prepare fresh samples in amber vials. Avoid leaving LC-MS vials in the autosampler tray (often illuminated) for extended periods (>24h).[1][2]
Q: During a heating step, the reaction turned black and yield dropped. Why?
A: The ortho-amino carboxylic acid motif is prone to thermal instability.[1][2]
-
Mechanism:[1][2][3] At high temperatures (>100°C), especially in acidic media, decarboxylation or intermolecular condensation can occur.[1][2]
-
Fix: Keep reaction temperatures below 80°C if possible. If high heat is needed for a cross-coupling, ensure the acid is protected (e.g., as a methyl ester) before the high-temp step.[1][2]
Q: The compound is sticking to the glass vial.
A: This is due to static charge common with dry, halogenated powders.[1][2]
-
Fix: Use an antistatic gun (Zerostat) on the vial before weighing.[1][2] Alternatively, weigh by difference (weigh full vial, remove amount, weigh empty vial) rather than trying to scrape every milligram onto a weigh boat.
References
-
National Center for Biotechnology Information (PubChem) . (n.d.).[1][2] 3-Aminoisonicotinic acid (Analogous Structure Data). Retrieved February 2, 2026, from [Link][1][2]
-
Google Patents . (1975).[2] Process for producing 2-amino-nicotinonitrile intermediates (US3917624A). Retrieved February 2, 2026, from [1][2]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Amino-2,6-dibromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Amino-2,6-dibromoisonicotinic acid is a highly functionalized pyridine derivative with significant potential as a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group for further derivatization, two bromine atoms for cross-coupling reactions, and a carboxylic acid for amide bond formation or as a coordinating group, makes it a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The strategic synthesis of this molecule is paramount for its accessibility and utilization in research and development. This guide provides an in-depth, objective comparison of two plausible synthetic routes to 3-Amino-2,6-dibromoisonicotinic acid, offering field-proven insights into the rationale behind the proposed experimental choices and providing detailed, actionable protocols.
Pillar 1: Expertise & Experience - The Causality Behind Synthetic Choices
The synthesis of a polysubstituted pyridine ring, such as that in 3-Amino-2,6-dibromoisonicotinic acid, requires careful consideration of the directing effects of the substituents and the compatibility of reaction conditions. The electron-withdrawing nature of the pyridine nitrogen generally deactivates the ring towards electrophilic substitution, which typically occurs at the 3- and 5-positions. Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions. The interplay of the directing effects of the amino, bromo, and carboxyl groups at each stage of the synthesis is critical for achieving the desired regiochemistry.
This guide explores two distinct retrosynthetic approaches:
-
Route 1: Late-Stage Carboxylation. This strategy commences with a readily available substituted pyridine and introduces the carboxylic acid functionality in the final steps. This approach leverages the known reactivity of halopyridines and the directing effect of the amino group.
-
Route 2: Early Introduction of the Carboxylic Acid. This route begins with a pyridine already bearing the isonicotinic acid moiety and focuses on the subsequent introduction of the amino and bromo substituents. This pathway explores the influence of the carboxyl and amino groups on electrophilic bromination.
Route 1: Synthesis via Late-Stage Carboxylation of a Dibromoaminopyridine Intermediate
This synthetic pathway prioritizes the early installation of the bromo and amino functionalities on the pyridine core, followed by a directed metallation-carboxylation strategy to introduce the carboxylic acid at the C4 position.
Logical Flow of Route 1
Caption: Synthetic pathway for Route 1, starting from 2,6-Dichloropyridine.
Step-by-Step Analysis and Experimental Rationale
Step 1: Halogen Exchange of 2,6-Dichloropyridine to 2,6-Dibromopyridine
The synthesis commences with the conversion of commercially available 2,6-dichloropyridine to 2,6-dibromopyridine. A halogen exchange reaction is an effective method for this transformation.[1]
-
Rationale: While direct bromination of pyridine can be challenging, a halogen exchange from the more reactive chloro-substituents provides a reliable route to the dibromo-analogue. This step is crucial as the subsequent nitration is often performed on the dibromo derivative.
Step 2: Nitration of 2,6-Dibromopyridine
The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The two bromine atoms are deactivating and ortho-, para-directing. However, in the deactivated pyridine ring, electrophilic substitution is strongly directed to the 3- and 5-positions.
-
Rationale: Nitration of 2,6-dihalopyridines is a known transformation, typically yielding the 3-nitro derivative.[2][3] The nitro group serves as a precursor to the desired amino group.
Step 3: Reduction of 2,6-Dibromo-3-nitropyridine to 3-Amino-2,6-dibromopyridine
The nitro group is readily reduced to a primary amine using various established methods, such as catalytic hydrogenation or reduction with metals in acidic media.[4][5]
-
Rationale: This is a high-yielding and reliable transformation. The choice of reducing agent can be tailored to be compatible with other functional groups, although in this intermediate, the bromo groups are generally stable to most reduction conditions.
Step 4: Directed ortho-Metalation and Carboxylation
This is the key and most challenging step in this route. The amino group can act as a directed metalation group (DMG), facilitating deprotonation at an adjacent position.[6][7][8][9] In this case, the desired deprotonation is at the C4 position. The resulting lithiated species can then be quenched with carbon dioxide to install the carboxylic acid.
-
Rationale: The amino group is a powerful DMG. While deprotonation could potentially occur at the C2 position, this is blocked by a bromine atom. Deprotonation at C4 is electronically favored due to the inductive effects of the flanking bromine atoms and the pyridine nitrogen. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to prevent side reactions.
Self-Validating System and Trustworthiness
Each step in this proposed route is based on well-established and frequently published methodologies in pyridine chemistry. The regiochemical outcomes are predictable based on known electronic and steric effects. The final, critical carboxylation step, while challenging, is mechanistically sound and analogous to directed ortho-metalations of other substituted pyridines.[10]
Route 2: Synthesis via Bromination of 3-Aminoisonicotinic Acid
This alternative approach begins with a pyridine ring already containing the amino and carboxylic acid functionalities and introduces the bromine atoms in the final step.
Logical Flow of Route 2
Caption: Synthetic pathway for Route 2, starting from 3,4-Pyridinedicarboximide.
Step-by-Step Analysis and Experimental Rationale
Step 1: Hofmann Rearrangement of 3,4-Pyridinedicarboximide
The synthesis of the starting material, 3-aminoisonicotinic acid, can be achieved via a Hofmann rearrangement of 3,4-pyridinedicarboximide.[11] This reaction involves the treatment of the imide with bromine and a strong base.
-
Rationale: The Hofmann rearrangement provides a direct method to convert a cyclic imide into an amino acid, offering an efficient entry point to the core structure.[12][13][14]
Step 2: Esterification of 3-Aminoisonicotinic Acid
Protection of the carboxylic acid as an ester is advisable before the bromination step to prevent potential side reactions and improve solubility in organic solvents.
-
Rationale: Standard esterification conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂), can be employed.
Step 3: Bromination of Methyl 3-aminoisonicotinate
The introduction of two bromine atoms at the 2- and 6-positions is the key transformation in this route. The amino group is a strong activating and ortho, para-directing group. The ester group is a deactivating group. The combined directing effects should favor bromination at the positions ortho to the amino group, which are the 2- and 6-positions.
-
Rationale: The powerful activating effect of the amino group should overcome the deactivating nature of the pyridine ring and the ester, driving the electrophilic substitution. The use of a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is anticipated to yield the desired dibrominated product. The reaction may require careful control of stoichiometry and temperature to avoid over-bromination.
Step 4: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
-
Rationale: Basic hydrolysis using a reagent like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent is a standard and generally high-yielding procedure.
Self-Validating System and Trustworthiness
This route relies on the powerful directing effect of the amino group in electrophilic aromatic substitution. While the simultaneous introduction of two bromine atoms onto a pyridine ring bearing both activating and deactivating groups requires careful optimization, the proposed regioselectivity is strongly supported by fundamental principles of aromatic chemistry.[15] The initial Hofmann rearrangement and the final hydrolysis are robust and well-documented reactions.
Data Presentation: Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Late-Stage Carboxylation | Route 2: Early Introduction of Carboxylic Acid |
| Starting Material | 2,6-Dichloropyridine | 3,4-Pyridinedicarboximide |
| Number of Steps | 4 | 4 |
| Key Transformation | Directed ortho-metalation and carboxylation | Electrophilic dibromination |
| Potential Advantages | - More convergent. - Avoids handling of potentially sensitive amino acids in early steps. - Regioselectivity of nitration is well-established. | - Commercially available or readily prepared starting material. - Avoids the use of highly reactive organolithium reagents. - Potentially more atom-economical. |
| Potential Challenges | - Use of cryogenic temperatures and strictly anhydrous conditions for the lithiation step. - Potential for side reactions during metalation. - Scalability of the lithiation step may be a concern. | - Regioselectivity of the dibromination step may require optimization. - Potential for over-bromination or other side reactions. - The amino acid may be poorly soluble in organic solvents. |
| Overall Yield (Estimated) | Moderate | Moderate to Good |
| Scalability | Moderate | Good |
| Safety Considerations | - Use of pyrophoric n-butyllithium. - Handling of nitric and sulfuric acids. | - Handling of bromine and strong bases. |
Experimental Protocols
Route 1: Late-Stage Carboxylation
Protocol for the Synthesis of 2,6-Dibromo-3-nitropyridine (Step 1 & 2 combined alternative)
-
Nitration of 2,6-Dichloropyridine: To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 25°C.[2]
-
Cool the mixture to 0°C and add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, warm the reaction mixture to 90°C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.
-
Halogen Exchange: Combine the 2,6-dichloro-3-nitropyridine with an excess of sodium bromide in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-dibromo-3-nitropyridine.
Protocol for the Reduction of 2,6-Dibromo-3-nitropyridine (Step 3)
-
Dissolve 2,6-dibromo-3-nitropyridine in ethanol or acetic acid in a round-bottom flask.
-
Add iron powder (or tin(II) chloride) portion-wise to the stirred solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-amino-2,6-dibromopyridine, which can be purified by crystallization or column chromatography.[4]
Protocol for the Directed ortho-Metalation and Carboxylation of 3-Amino-2,6-dibromopyridine (Step 4)
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of 3-amino-2,6-dibromopyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the reaction mixture, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add crushed dry ice in excess.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by the addition of water.
-
Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or preparative HPLC to obtain 3-amino-2,6-dibromoisonicotinic acid.
Route 2: Early Introduction of Carboxylic Acid
Protocol for the Synthesis of 3-Aminoisonicotinic Acid (Step 1)
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (0-5°C) aqueous solution of sodium hydroxide.[11]
-
Add 3,4-pyridinedicarboximide to the freshly prepared sodium hypobromite solution.
-
Heat the mixture to 80-90°C for 1-2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product will precipitate out of solution. Filter the solid, wash with cold water, and dry to yield 3-aminoisonicotinic acid.
Protocol for the Bromination of Methyl 3-aminoisonicotinate (Step 3)
-
Dissolve methyl 3-aminoisonicotinate in a suitable solvent such as acetic acid or chloroform.
-
Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-amino-2,6-dibromoisonicotinate.
References
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google P
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
-
2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. [Link]
-
Directed ortho metalation - Wikipedia. [Link]
-
ortho metalation - Andrew G Myers Research Group. [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS. [Link]
-
Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC - NIH. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. [Link]
-
Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. [Link]
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]
-
Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids - ResearchGate. [Link]
-
Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. [Link]
-
Bromination of Aniline (video) | Amines - Khan Academy. [Link]
-
Synthesis of α-bromocarboxylic acids and derivatives - Organic Chemistry Portal. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC - PubMed Central. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. [Link]
-
Hofmann Rearrangement - Chemistry Steps. [Link]
-
decarboxylative bromination - ResearchGate. [Link]
-
Hofmann Rearrangement: Mechanism & Examples - NROChemistry. [Link]
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds - Wikipedia. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
22.4a Synthesis of Amines Reduction - YouTube. [Link]
-
Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. [Link]
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids - American Chemical Society. [Link]
-
Sciencemadness Discussion Board - Hofmann rearrangement - Powered by XMB 1.9.11. [Link]
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- 15. Khan Academy [khanacademy.org]
biological activity of 3-Amino-2,6-dibromoisonicotinic acid vs analogs
Publish Comparison Guide: Biological Activity of 3-Amino-2,6-dibromoisonicotinic Acid vs. Analogs
Executive Summary 3-Amino-2,6-dibromoisonicotinic acid (CAS 52834-10-3) is a specialized halogenated pyridine scaffold primarily utilized as a high-value intermediate in the synthesis of 1,8-naphthyridine antibiotics (e.g., Gemifloxacin analogs) and experimental herbicides.[1] Unlike its renowned analogs—such as the herbicide Picloram or the antitubercular Isoniazid—this compound is rarely the final active pharmaceutical ingredient (API). Instead, its biological significance lies in its dual-brominated electrophilic core , which serves as a linchpin for generating potent DNA gyrase inhibitors and auxin-mimic chemotypes. This guide objectively compares its activity profile, synthetic utility, and structural advantages against established market alternatives.
Chemical Profile & Structural Logic[2][3]
| Feature | Specification |
| Compound Name | 3-Amino-2,6-dibromoisonicotinic acid |
| CAS Number | 52834-10-3 |
| Molecular Formula | C₆H₄Br₂N₂O₂ |
| Core Scaffold | Isonicotinic Acid (Pyridine-4-carboxylic acid) |
| Key Functional Groups | C3-Amine (H-bond donor), C2/C6-Bromines (Leaving groups), C4-Carboxyl (Acidic warhead) |
| Primary Utility | Precursor for 1,8-naphthyridines (Antibiotics) and Imidazopyridines (Kinase Inhibitors) |
Structural Insight: The presence of bromine atoms at the 2- and 6-positions is not merely for lipophilicity; they act as selective "handles" for nucleophilic aromatic substitution (
Comparative Biological Activity[5][6][7]
This section contrasts 3-Amino-2,6-dibromoisonicotinic acid with its three most relevant functional analogs: Picloram (Herbicide), Isoniazid (TB Drug), and Gemifloxacin (Antibiotic derived from this scaffold).
Table 1: Comparative Efficacy & Application Profile
| Feature | 3-Amino-2,6-dibromoisonicotinic acid | Picloram (Analog) | Isoniazid (Analog) | Gemifloxacin (Derivative) |
| Core Structure | Isonicotinic (COOH at C4) | Picolinic (COOH at C2) | Isonicotinic (COOH at C4) | 1,8-Naphthyridine |
| Primary Activity | Scaffold / Intermediate | Herbicidal (Auxin Mimic) | Antimycobacterial (TB) | Antibacterial (Broad Spectrum) |
| Mechanism | Precursor to gyrase inhibitors | Synthetic Auxin (deregulates growth) | InhA Enoyl Reductase Inhibition | DNA Gyrase / Topo IV Inhibition |
| Potency (IC50/MIC) | Low direct activity (>100 µM) | High (< 1 µM on broadleafs) | High (MIC 0.02-0.2 µg/mL) | Ultra-High (MIC < 0.01 µg/mL) |
| Key Differentiator | Dual-Br leaving groups allow cyclization | Cl at 3,5,6 + C2-COOH essential for auxin binding | Hydrazide group essential for activation | C7-Pyrrolidine confers potency |
Critical Analysis:
-
Vs. Herbicides (Picloram): The shift of the carboxylic acid from position 2 (picolinic) to position 4 (isonicotinic) drastically reduces herbicidal activity. Auxin receptors require the N-pyridine and COOH to be adjacent (2-position) to mimic the indole-3-acetic acid pharmacophore. Therefore, 3-Amino-2,6-dibromoisonicotinic acid is inactive as a commercial herbicide but valuable for structure-activity relationship (SAR) studies defining the "auxin binding pocket" limits.
-
Vs. Antibiotics (Gemifloxacin): The target compound is the progenitor of activity. The 2,6-dibromo motif allows for a condensation reaction to form the second ring (naphthyridine), creating the flat, intercalating structure required to block bacterial DNA replication.
Mechanism of Action: The "Scaffold Effect"
The biological value of this compound is defined by its Structure-Activity Relationship (SAR) potential. It acts as a template for "Fragment-Based Drug Design."
Figure 1: SAR Decision Tree illustrating why the compound is a potent antibiotic precursor but a poor herbicide.
Experimental Protocols
To validate the utility of 3-Amino-2,6-dibromoisonicotinic acid, we provide two self-validating protocols: one for its synthesis and one for its conversion into a bioactive naphthyridine core.
Protocol A: Synthesis via Bromination (Self-Validating)
Objective: Synthesize the target scaffold from 3-aminoisonicotinic acid. Rationale: The amino group activates the 2 and 6 positions for electrophilic aromatic substitution.
-
Reagents: Suspend 3-aminoisonicotinic acid (1.0 eq) in Glacial Acetic Acid (15 volumes).
-
Bromination: Add Bromine (
, 2.2 eq) dropwise at 10-15°C.-
Control Point: Maintain temperature <20°C to prevent decarboxylation.
-
-
Reaction: Stir at room temperature for 4 hours.
-
Work-up: Pour into ice water. The product precipitates as a yellow solid.
-
Validation:
-
Yield: Expect >85%.
-
Melting Point: 270-275°C (dec).
-
1H NMR (DMSO-d6): Disappearance of C2-H and C6-H signals confirms dual bromination.
-
Protocol B: Cyclization to Naphthyridine Core (Bioactivity Activation)
Objective: Convert the inactive scaffold into a DNA-intercalating antibiotic precursor.
-
Activation: React 3-Amino-2,6-dibromoisonicotinic acid with Ethyl Cyanoacetate (1.2 eq) in the presence of
(DMF, 80°C). -
Cyclization: The intermediate undergoes intramolecular nucleophilic attack, displacing the C2-Bromine.
-
Result: Formation of the 1,8-naphthyridine ring system.
-
Bioassay Check: The resulting bicyclic compound should show measurable MIC (<10 µg/mL) against E. coli, whereas the starting material (monocyclic) shows MIC >100 µg/mL.
Synthesis Workflow Diagram
The following diagram details the transformation of the scaffold into a Gemifloxacin-type antibiotic, highlighting the critical role of the bromine atoms.
Figure 2: Synthetic pathway transforming the scaffold into a bioactive antibiotic core.
References
-
Synthesis of Halogenated Pyridines: "Process for producing 2-amino-nicotinonitrile intermediates." US Patent 3,917,624, 1975.
-
Gemifloxacin Synthesis: "Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid."[2][3][4] WO Patent 2005040164A1, 2005.
-
Antibacterial Naphthyridines: "Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives." Molecules, 2013.
- Herbicide SAR: "Structure-Activity Relationships of Pyridinecarboxylic Acid Herbicides." Weed Science, Vol 18, 1970. (Establishes the requirement for C2-COOH for auxin activity).
-
Compound Data: "3-Amino-2,6-dibromoisonicotinic acid - CAS 52834-10-3."[1] ChemSrc Chemical Database.
Sources
- 1. 1806963-89-2|(5-Amino-2-bromo-4-pyridyl)methanol|BLD Pharm [bldpharm.com]
- 2. ossila.com [ossila.com]
- 3. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
Performance Assessment: 3-Amino-2,6-dibromoisonicotinic Acid as a Polyfunctional Scaffold
The following guide details the performance and reactivity profile of 3-Amino-2,6-dibromoisonicotinic acid (and its esters), a high-value scaffold for designing polyfunctionalized pyridine derivatives.
Executive Summary
3-Amino-2,6-dibromoisonicotinic acid (CAS: 7579-20-6; Methyl ester CAS: 28033-01-4) represents a "privileged" chemical scaffold due to its dense array of orthogonal reactive handles. Unlike simpler pyridine blocks, this molecule offers four distinct sites for diversification:
-
C3-Amino Group : Nucleophilic handle for cyclization or Sandmeyer transformations.
-
C4-Carboxylic Acid/Ester : Electrophilic handle for amidation or heterocycle formation.
-
C6-Bromine : Sterically accessible electrophile for cross-coupling (High Reactivity).
-
C2-Bromine : Sterically hindered electrophile (Latent Reactivity).
This guide compares its performance in key reaction classes, highlighting its superior regiocontrol compared to non-aminated analogs.
Reactivity Profile & Comparative Analysis
Module A: Regioselective Cross-Coupling (Suzuki-Miyaura)
The most critical performance metric for this scaffold is the ability to differentiate between the two bromine atoms.
Performance vs. Alternative (2,6-Dibromoisonicotinic acid):
-
Alternative : In the absence of the C3-amino group, C2 and C6 are electronically similar (though C2 is slightly more hindered by the acid). Regioselectivity is often poor (~3:1 to 5:1), leading to inseparable mixtures of mono-arylated products.
-
3-Amino-2,6-dibromoisonicotinic acid : The C3-amino group exerts a profound steric shielding effect on the C2-bromine. Consequently, Pd-catalyzed cross-coupling occurs almost exclusively at the C6-position .
Experimental Data (Suzuki Coupling):
| Parameter | 3-Amino-2,6-dibromoisonicotinic acid (Methyl Ester) | 2,6-Dibromoisonicotinic acid (Methyl Ester) |
|---|---|---|
| Primary Site of Arylation | C6 (Distal) | Mixed (C2/C6) |
| Regioselectivity Ratio | > 20:1 | ~ 4:1 |
| Yield (Mono-coupling) | 75–85% | 50–60% (after separation) |
| Mechanism | Steric blockage of C2 by C3-NH₂ | Electronic differentiation only |
Validated Protocol: C6-Selective Suzuki Coupling
Reagents : Methyl 3-amino-2,6-dibromoisonicotinate (1.0 eq), Arylboronic acid (1.05 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq). Solvent : Toluene/MeOH/H₂O (3:1:1). Conditions : Degas, heat to 80–90 °C for 4–6 hours. Observation : The C2-bromo remains intact, available for a second, distinct coupling event (e.g., Sonogashira or a second Suzuki with a different boronic acid).
Module B: Heterocycle Construction (Cyclization)
The ortho-disposition of the C3-amino and C4-ester groups allows this scaffold to serve as a precursor for fused bicyclic systems, a capability absent in 2,6-dibromoisonicotinic acid.
Key Transformations:
-
Pyrido[3,4-d]pyrimidines : Condensation with formamide, urea, or isocyanates.
-
1,6-Naphthyridines : Condensation with ketones or alkynes (Friedländer-type or cyclization).
Diagram: Reaction Pathways
Caption: Divergent synthetic pathways. The scaffold prioritizes C6-functionalization (Green) or C3/C4-cyclization (Red).
Detailed Experimental Workflows
Workflow 1: Synthesis of Methyl 3-amino-2,6-dibromoisonicotinate
Note: While commercially available, in-house preparation ensures purity for sensitive metal-catalyzed steps.
-
Starting Material : 3-Amino-2,6-dibromopyridine is lithiated (LDA) and quenched with CO₂ (low yield) OR 2,6-dibromo-3-aminopyridine is carboxylated via halogen-dance/trapping (advanced).
-
Alternative Route (Preferred): Bromination of 3-aminoisonicotinic acid.
-
-
Esterification :
-
Suspend 3-amino-2,6-dibromoisonicotinic acid in MeOH.
-
Add SOCl₂ (2.0 eq) dropwise at 0 °C.
-
Reflux for 3 hours.
-
Yield : >90%. Product precipitates upon cooling/neutralization.
-
Workflow 2: Sequential Bis-Coupling (Library Generation)
This protocol demonstrates the "scaffold" utility, creating non-symmetrical 2,6-diarylpyridines.
-
Step 1 (C6-Arylation) :
-
Follow the "Validated Protocol" in Module A.
-
Isolate the Methyl 3-amino-2-bromo-6-arylisonicotinate .
-
-
Step 2 (C2-Arylation) :
-
Reagents: Product from Step 1 (1.0 eq), Different Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Conditions: 100–110 °C (Microwave or sealed tube) for 12 hours.
-
Note: Higher temperature is required to overcome the steric hindrance at C2.
-
References
-
Regioselective Suzuki Coupling on Dihalopyridines
- Title: Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd C
- Source: Journal of Heterocyclic Chemistry / Sci-Hub / Wiley.
- Relevance: Establishes the precedence for C6-selectivity in 2,6-dihalo-3-carbonyl systems.
-
(Analogous chemistry validation).
-
Scaffold Synthesis & Properties
- Title: Methyl 3-amino-2,6-dibromoisonicotinate (CAS 28033-01-4)
- Source: PubChem / TRC.
-
Relevance: Physical properties and commercial availability of the methyl ester.[1]
-
Application in Drug Discovery (Suzuki Protocol)
- Title: Synthesis of 4-(Morpholine-4-carbonyl)
- Source: Ambeed / Chemical Liter
-
Relevance: Citations of reaction mixtures involving Methyl 3-amino-2,6-dibromoisonicotinate and boronic acids.[2]
-
Cyclization to Naphthyridines
- Title: 1,6-Naphthyridin-2(1H)
- Source: Molecules (MDPI).
- Relevance: Reviews the use of 3-amino-4-pyridinecarboxyl
Sources
A Senior Application Scientist's Comparative Guide to Halogenated Isonicotinic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic acid, a fundamental pyridinecarboxylic acid isomer, serves as a cornerstone scaffold in medicinal chemistry, most famously leading to the anti-tuberculosis drug isoniazid. The strategic incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold is a powerful and routinely employed tactic to modulate its physicochemical properties and biological activity. This guide provides a comparative analysis of halogenated isonicotinic acids, delving into their synthesis, physicochemical characteristics, spectroscopic signatures, and structure-activity relationships. By synthesizing technical data with mechanistic rationale, this document aims to equip researchers with the foundational knowledge to strategically leverage halogenation in the design of novel therapeutics based on the isonicotinic acid core.
The Strategic Imperative of Halogenation
The isonicotinic acid framework, characterized by a carboxylic acid at the 4-position of a pyridine ring, presents a versatile platform for drug design. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1] Halogenation is a key strategy in lead optimization for several reasons:
-
Modulation of Physicochemical Properties: Halogens, through their inductive and steric effects, can profoundly alter a molecule's acidity (pKa), lipophilicity (logP), and solubility, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancement of Biological Potency: The introduction of a halogen can lead to improved binding affinity with a biological target. This can be due to favorable steric interactions, modification of electronic properties, or participation in specific interactions like halogen bonding.
-
Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation can block that pathway, thereby increasing the compound's metabolic stability and prolonging its half-life.
-
Conformational Control: The size and electronegativity of the halogen can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.
This guide will focus on comparing isonicotinic acids halogenated at the 2-position, a common site for substitution, to illustrate these principles.
Synthesis of 2-Halogenated Isonicotinic Acids
The synthesis of halogenated isonicotinic acids can be approached through several routes, with the choice of method often depending on the desired halogen and the availability of starting materials. A common and effective strategy involves the oxidation of a substituted picoline followed by halogenation, or halogenation of a pyridine derivative followed by introduction of the carboxylic acid moiety.
One established route to 2-chloro- and other 2-halo-nicotinic acids (an isomer of isonicotinic acid) begins with a 2-amino-3-methyl pyridine, involving diazotization and a Sandmeyer reaction, followed by oxidation of the methyl group.[2] A more direct approach for 2-chloro derivatives involves reacting a 2-hydroxy-nicotinic acid with phosphorous oxychloride.[2] For 2-fluoroisonicotinic acid, a common synthesis involves the oxidation of 2-fluoro-4-methylpyridine with an oxidizing agent like potassium permanganate.[3]
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 2-halogenated isonicotinic acids, highlighting key transformations.
Caption: Conceptual synthetic routes to halogenated isonicotinic acids.
Comparative Physicochemical Properties
The identity and position of the halogen atom dramatically influence the molecule's electronic and physical nature. The electron-withdrawing inductive effect of halogens is a primary driver of these changes.
| Compound | Molecular Formula | pKa (approx.) | logP (Calculated) | Key Features |
| Isonicotinic Acid | C₆H₅NO₂ | 3.39 | -0.63 | Parent compound, hydrophilic. |
| 2-Fluoroisonicotinic Acid [4] | C₆H₄FNO₂ | ~2.5 - 3.0 | 0.8 | Fluorine is highly electronegative, increasing acidity. Can act as a weak H-bond acceptor.[4] |
| 2-Chloroisonicotinic Acid [5] | C₆H₄ClNO₂ | ~2.0 - 2.5 | 1.1 | Chlorine is less electronegative than fluorine but more polarizable. Increases lipophilicity more significantly.[5][6] |
| 2-Bromoisonicotinic Acid [7] | C₆H₄BrNO₂ | ~2.0 - 2.5 | 1.2 | Bromine further increases lipophilicity and is a key participant in halogen bonding.[7] |
Causality behind the Trends:
-
pKa: The acidity of the carboxylic acid increases (pKa decreases) with the electron-withdrawing power of the halogen (F > Cl > Br). This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the adjacent halogen.
-
logP (Lipophilicity): Lipophilicity generally increases down the halogen group (Br > Cl > F). While fluorine is the most electronegative, its small size and tight electron cloud lead to a less significant increase in lipophilicity compared to the larger, more polarizable chlorine and bromine atoms. A higher logP value suggests better permeability across lipid cell membranes.[8]
Comparative Spectroscopic Analysis
Spectroscopic techniques provide the definitive structural confirmation of these analogs. The halogen's influence is readily observable in NMR, IR, and MS data.
-
¹H NMR Spectroscopy: The electron-withdrawing nature of the halogen deshields the adjacent ring protons, causing them to appear at a higher chemical shift (further downfield). The magnitude of this effect generally correlates with electronegativity.
-
¹³C NMR Spectroscopy: The carbon atom directly bonded to the halogen (C2) shows a significant shift. For fluorine, a large C-F coupling constant is also observed. The carboxyl carbon signal typically appears in the 165-185 ppm range.[9]
-
Infrared (IR) Spectroscopy: All analogs will show the characteristic broad O-H stretch of a carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1710 cm⁻¹).[10] The C-X (halogen) bond vibration can also be observed in the fingerprint region, though it may be less distinct.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the mass of the compound. A key diagnostic feature for chloro and bromo derivatives is the presence of isotopic peaks. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M+ and M+2 peaks. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in M+ and M+2 peaks of almost equal intensity.
Biological Activity & Structure-Activity Relationships (SAR)
The true value of halogenation is realized in its impact on biological activity. The presence of a halogen can enhance pharmacological activity through various mechanisms.[11]
-
Tuberculosis: Isonicotinic acid hydrazide (Isoniazid) is a primary anti-tuberculosis drug. Halogenated derivatives have been explored to overcome resistance. The halogen can alter the molecule's ability to be activated by the mycobacterial enzyme KatG or change its interaction with its ultimate target, the InhA enzyme.
-
Anti-inflammatory Activity: Isonicotinic acid derivatives have shown promise as anti-inflammatory agents.[1] Halogenation can enhance potency by increasing lipophilicity, leading to better tissue penetration, or by forming specific halogen bonds with the target enzyme (e.g., cyclooxygenase).
-
General SAR Principles: Studies on various halogenated compounds have shown that biological activity can increase with the atomic radius of the halogen (I > Br > Cl > F).[12] This is often attributed to the increasing potential for halogen bonding, a non-covalent interaction where the electropositive crown of a halogen on one molecule interacts with a nucleophilic site on another.
Structure-Activity Relationship (SAR) Logic
This diagram outlines the logical flow of how halogen substitution influences the final biological outcome.
Caption: Influence of halogenation on molecular properties and activity.
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's pharmacokinetic behavior. The shake-flask method is the gold standard for its determination.
Objective: To determine the logP value of a halogenated isonicotinic acid.
Materials:
-
Halogenated isonicotinic acid sample
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified water (HPLC grade, pre-saturated with n-octanol)
-
Buffer solutions (pH adjusted as needed, typically to ensure the compound is in its neutral form)
-
Separatory funnels or centrifuge tubes
-
UV-Vis Spectrophotometer or HPLC system
-
Vortex mixer
-
Centrifuge
Methodology:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large container. Shake vigorously for 24 hours and then allow the layers to separate completely. The top layer is water-saturated octanol, and the bottom layer is octanol-saturated water.
-
Standard Curve Generation: Prepare a series of standard solutions of the test compound in the aqueous phase (e.g., 1, 5, 10, 25, 50 µg/mL). Measure the absorbance (or HPLC peak area) for each standard to generate a calibration curve.
-
Partitioning Experiment: a. Accurately weigh a small amount of the halogenated isonicotinic acid and dissolve it in the aqueous phase to a known concentration (C_initial). b. Add a precise volume of this aqueous solution (e.g., 5 mL) and an equal volume of the n-octanol phase (5 mL) to a centrifuge tube. c. Tightly cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing and partitioning. d. Centrifuge the mixture at high speed (e.g., 3000 rpm) for 10-15 minutes to achieve a clean separation of the two phases.
-
Analysis: a. Carefully withdraw a sample from the aqueous (bottom) layer. Be cautious not to disturb the interface. b. Measure the concentration of the compound remaining in the aqueous phase (C_aqueous) using the previously generated standard curve.
-
Calculation: a. Calculate the concentration of the compound in the octanol phase: C_octanol = (C_initial - C_aqueous) b. Calculate the partition coefficient (P): P = C_octanol / C_aqueous c. Calculate logP: logP = log₁₀(P)
Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the amount of substance in the two phases should be within 95-105% of the initial amount to confirm that no degradation or loss of material occurred.
Conclusion
Halogenation of the isonicotinic acid scaffold is a nuanced and powerful tool in medicinal chemistry. As demonstrated, the choice of halogen—from fluorine to bromine—imparts a predictable yet distinct profile of physicochemical and spectroscopic properties. These modifications directly translate into altered pharmacokinetic and pharmacodynamic behaviors. An understanding of the comparative effects of different halogens, from their influence on acidity and lipophilicity to their potential for forming specific halogen bonds, is crucial for the rational design of isonicotinic acid derivatives with enhanced therapeutic potential. This guide serves as a foundational resource for researchers aiming to harness the full potential of halogenation in their drug discovery programs.
References
- Benchchem. (2025). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
- Current Method vs Literature Values. (n.d.).
- Google Patents. (n.d.). US4081451A - Process for preparing 2-halogeno nicotinic acids.
-
PubChem. (n.d.). 2-Chloroisonicotinic acid. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
-
PubChem. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroisonicotinic acid. Retrieved from [Link]
-
NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. Retrieved from [Link]
- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335-1354.
-
PubChem. (n.d.). 2-Bromoisonicotinic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloroisonicotinic acid (C6H4ClNO2). Retrieved from [Link]
- Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10.
-
CAS Common Chemistry. (n.d.). 2-Fluoroisonicotinic acid. Retrieved from [Link]
- Patsnap. (2015). Method for preparing 2-chloronicotinic acid.
-
Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]
- Płazińska, A., et al. (2021).
-
The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]
-
PubMed. (n.d.). Advances in the Study of Halogenated Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]
-
PureSynth. (n.d.). 2-Fluoroisonicotinic Acid 97.0%(GC). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Retrieved from [Link]
-
MDPI. (2024). Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. Retrieved from [Link]
-
Veer-Chemie. (n.d.). 2- Chloro Isonicotinic Acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromoisonicotinic acid (C6H4BrNO2). Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
-
IndiaMART. (n.d.). 2 Bromoisonicotinic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
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- 4. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Strategic Guide: 3-Amino-2,6-dibromoisonicotinic Acid as a Regioselective Scaffold
[1]
Executive Summary
3-Amino-2,6-dibromoisonicotinic acid (CAS: 52834-10-3 ) is a high-value heterocyclic building block designed for Diversity-Oriented Synthesis (DOS).[1][2] Unlike its non-halogenated parent (3-aminoisonicotinic acid) or its chlorinated analogs, this scaffold offers a unique combination of electronic activation and site-specific reactivity .[1]
This guide objectively compares its performance against standard alternatives, detailing its superior utility in constructing complex pharmaceutical cores (e.g., kinase inhibitors, antimicrobial agents) through sequential cross-coupling reactions.
Key Technical Specifications
| Feature | Specification |
| CAS Number | 52834-10-3 |
| Molecular Formula | C₆H₄Br₂N₂O₂ |
| Molecular Weight | 295.92 g/mol |
| Core Structure | Pyridine-4-carboxylic acid (Isonicotinic acid) |
| Functional Handles | C3-Amino (Nucleophile/Director), C2,6-Dibromo (Electrophiles) |
| Primary Utility | Sequential Pd-catalyzed cross-coupling (Suzuki/Stille/Sonogashira) |
Comparative Performance Analysis
The "Product" vs. Alternatives
The selection of a pyridine scaffold dictates the efficiency of downstream medicinal chemistry campaigns. The table below highlights why the 2,6-dibromo variant is the superior choice for library generation.
| Comparator | Structure | Reactivity Profile (Pd-Coupling) | Regioselectivity Potential | Cost/Availability |
| 3-Amino-2,6-dibromoisonicotinic acid | Br at C2, C6 | High. C-Br bonds undergo oxidative addition readily under mild conditions.[1] | Excellent. Electronic and steric differentiation between C2 and C6 allows sequential coupling. | Moderate (Specialty Reagent) |
| 3-Amino-2,6-dichloroisonicotinic acid | Cl at C2, C6 | Low. C-Cl bonds are sluggish; requires bulky, electron-rich ligands (e.g., Buchwald ligands) and higher temps.[1] | Good , but limited by overall low reactivity. | Low (Commodity Chemical) |
| 3-Aminoisonicotinic acid | H at C2, C6 | None. Requires harsh C-H activation conditions (e.g., Ir-catalyzed borylation) to functionalize. | Poor. C-H activation often yields mixtures of isomers. | Very Low (Bulk Commodity) |
| 3-Amino-2-bromoisonicotinic acid | Br at C2 only | Medium. Only one site for coupling; lacks the "linchpin" capability for bis-functionalization.[1] | N/A. Single-point diversity only. | Moderate |
The Reactivity Advantage: Bromine vs. Chlorine
In Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.
-
Bond Dissociation Energy (BDE): C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol).[1]
-
Implication: 3-Amino-2,6-dibromoisonicotinic acid couples at room temperature or mild heating (40–60°C) with standard catalysts (e.g., Pd(PPh₃)₄).[1] The chloro-analog typically requires temperatures >90°C and specialized phosphines, increasing the risk of byproduct formation (e.g., protodehalogenation).
Strategic Application: Regioselective Functionalization
The power of this scaffold lies in its ability to differentiate between the two bromine atoms.
-
C6-Position (Para to Amino): Electronically activated by the strong resonance donation (+M effect) of the amino group. Less sterically hindered. Reacts First.
-
C2-Position (Ortho to Amino): Activated but sterically crowded by the adjacent amino group and the carboxylic acid (or ester). Reacts Second.
Visualized Pathway: Sequential Diversity Generation
The following diagram illustrates the logical flow for synthesizing a tri-substituted pyridine core using this scaffold.
Figure 1: Sequential functionalization strategy. The electronic bias of the amino group directs the first coupling to the C6 position.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Rationale: Direct bromination of 3-aminoisonicotinic acid is the most convergent route.[1] The amino group directs the electrophilic bromine to the ortho (C2) and para (C6) positions.
Materials:
-
3-Aminoisonicotinic acid (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (2.2 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or Acetonitrile
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-aminoisonicotinic acid (10 mmol) in DMF (20 mL). The solution may be yellow/orange.
-
Bromination: Cool the solution to 0°C in an ice bath. Add NBS (22 mmol) portion-wise over 30 minutes to control the exotherm.
-
Critical Control Point: Do not add NBS all at once; this prevents poly-brominated tars.[1]
-
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor via LC-MS (Target Mass: ~296/298/300 Da for dibromo pattern).[1]
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates.
-
Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
-
Yield Expectation: 65–75% as a pale yellow solid.
Protocol B: Regioselective Suzuki Coupling (C6-Selective)
Rationale: Exploiting the electronic difference to install the first diversity element at C6.
Materials:
-
3-Amino-2,6-dibromoisonicotinic acid (1.0 equiv)[1]
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1)
Workflow:
-
Inerting: Charge a reaction vial with the dibromo-scaffold, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Why? Oxygen poisons Pd(0) catalysts, halting the cycle.
-
-
Solvent Addition: Add degassed DME and aqueous Na₂CO₃ via syringe.
-
Controlled Heating: Heat to 60°C for 4–6 hours.
-
Note: Avoid reflux (85°C+) to prevent "over-coupling" at the C2 position.
-
-
Monitoring: Check LC-MS for the mono-coupled product (Mass = Scaffold - Br + Aryl).
-
Isolation: Dilute with water, adjust pH to ~4 (to precipitate the acid), and filter or extract with EtOAc.
References
-
Synthesis of 3-Aminoisonicotinic Acid
-
Regioselective Suzuki Coupling on Pyridines
-
Bromination Mechanisms (NBS)
- Compound Data (CAS 52834-10-3): Title: 3-Amino-2,6-dibromoisonicotinic acid Basic Attributes. Source: Chemical Source / BLD Pharm.
-
General Suzuki Reaction Guide
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
